Mt KARI-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H11N5O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20) |
InChI Key |
NCGHEDQKUUEBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of Ketol-Acid Reductoisomerase (KARI) Inhibitors for Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the urgent discovery of novel therapeutic agents that act on new molecular targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for Mtb's survival but absent in humans, offers a promising avenue for drug development. This guide focuses on Ketol-acid Reductoisomerase (KARI), the second enzyme in this pathway, as a key target for novel anti-tuberculosis drugs. We provide a comprehensive overview of the discovery strategies, identified inhibitor classes, quantitative biochemical and whole-cell activity data, and detailed experimental protocols relevant to the discovery of Mtb KARI inhibitors.
Introduction: The Case for Targeting KARI
Tuberculosis (TB) remains a leading cause of death from a single infectious agent.[1] The lengthy treatment regimen and the emergence of resistant strains underscore the critical need for new drugs with novel mechanisms of action.[2][3] Enzymes in essential metabolic pathways of Mtb that are not present in humans are considered ideal targets for drug development, as their inhibition is expected to have high specificity and low host toxicity.[3][4]
The BCAA biosynthesis pathway, responsible for producing valine, leucine, and isoleucine, is one such target.[2][5] Genetic studies have confirmed that this pathway is vital for the growth and survival of Mtb.[5][6] KARI (EC 1.1.1.86) is a particularly attractive enzyme within this pathway. It catalyzes a two-step reaction: an isomerization followed by an NADPH-dependent reduction, a critical stage in the production of all three BCAAs.[4][7] Its essentiality and absence in mammals make it a prime candidate for the development of new anti-TB agents.[1][8]
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
KARI is the second of four enzymes common to the biosynthesis of isoleucine and valine. It converts 2-acetolactate to 2,3-dihydroxy-isovalerate in the valine pathway and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate in the isoleucine pathway. The product of the valine pathway is also a precursor for leucine synthesis, making KARI a critical control point for all three BCAAs.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of branched-chain amino acid biosynthesis as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketol-Acid Reductoisomerase - Creative Biolabs [creative-biolabs.com]
- 8. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Inactivation of a Key Tuberculosis Target: A Technical Guide to the Mechanism of Mt KARI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for inhibitors targeting Mycobacterium tuberculosis (Mt) Ketol-Acid Reductoisomerase (KARI), a critical enzyme in the branched-chain amino acid biosynthesis pathway. The absence of this pathway in humans makes Mt KARI an attractive and specific target for the development of novel anti-tuberculosis agents.[1][2] This document will synthesize findings on potent Mt KARI inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Core Mechanism of Action: Competitive and Time-Dependent Inhibition
Inhibitors of Mt KARI primarily act by obstructing the enzyme's function, which is essential for the survival of Mycobacterium tuberculosis.[1] These inhibitors typically function in a competitive or time-dependent manner, targeting the binding sites of the enzyme's natural substrates, 2-acetolactate (AL) and the cofactor NADPH.[3][4]
One notable inhibitor, a pyrimidinedione derivative designated as 1f , has been identified as a competitive and time-dependent inhibitor of both AL and NADPH for Mt KARI.[3][4] This dual competition is a key aspect of its mechanism. The time-dependent nature of the inhibition implies that the inhibitor forms a progressively stronger bond with the enzyme over time, leading to a more sustained blockade of its activity.[3][4]
Another potent inhibitor, NSC116565 , demonstrates slow-binding inhibition of Mt KARI and can bind to the enzyme in both the presence and absence of the cofactor NADPH.[1] This contrasts with other strong KARI inhibitors that necessitate the presence of NADPH for tight binding.[1] The analogue of NSC116565, 151f , also binds similarly but is unable to bind concurrently with NADPH.[1]
The essentiality of the branched-chain amino acid biosynthesis pathway for the survival of M. tuberculosis underscores the therapeutic potential of these inhibitors.[1] By blocking KARI, these compounds effectively starve the bacterium of essential amino acids, leading to growth inhibition.
Quantitative Inhibition Data
The potency of various Mt KARI inhibitors has been quantified through determination of their inhibition constants (Ki) and minimum inhibitory concentrations (MIC). This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.
| Inhibitor | Target Enzyme | Ki (nM) | MIC90 (µM) | Inhibition Type | Reference |
| 1f | Mt KARI | 23.3 | 12.7 (MIC) | Competitive (AL & NADPH), Time-dependent | [3][4] |
| NSC116565 | Mt KARI | 95.4 | 20 | Slow-binding | [1] |
| 151f | Mt KARI | 8 | 18 | Competitive (NADPH) | [1] |
| MMV553002 (hydrolyzed product) | Mt KARI | 531 | - | Competitive | [1] |
| 2-aminophenol (from MMV553002) | M. tuberculosis cells | - | 1.10 | - | [1] |
Signaling Pathway of KARI Inhibition
The inhibition of Mt KARI interrupts the branched-chain amino acid (BCAA) biosynthesis pathway, a critical metabolic route for M. tuberculosis. The following diagram illustrates the position of KARI in this pathway and the impact of its inhibition.
Caption: Inhibition of Mt KARI blocks the BCAA synthesis pathway.
Experimental Protocols
The characterization of Mt KARI inhibitors involves a series of key experiments to determine their binding kinetics, inhibitory potency, and structural interactions with the enzyme.
Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)
This assay is fundamental for determining the kinetic parameters of inhibition.
-
Principle: The activity of KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Reagents:
-
Purified Mt KARI enzyme
-
Substrate: 2-acetolactate (AL)
-
Cofactor: NADPH
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitor compound at various concentrations
-
-
Procedure:
-
A reaction mixture containing the assay buffer, NADPH, and the inhibitor (or DMSO as a control) is prepared in a cuvette.
-
The reaction is initiated by the addition of the Mt KARI enzyme.
-
For time-dependent inhibition studies, the enzyme and inhibitor are pre-incubated for varying durations before the addition of the substrate.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
Inhibition constants (Ki) and the mode of inhibition are determined by fitting the data to appropriate kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).
-
X-ray Crystallography
To elucidate the structural basis of inhibition, co-crystallization of the inhibitor with KARI is performed.
-
Principle: Determining the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution provides insights into the binding mode and key interactions.
-
Procedure:
-
Purified KARI protein is concentrated to a suitable level.
-
The protein is mixed with the inhibitor, cofactor (NADPH), and a metal ion (Mg2+).
-
The mixture is subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop).
-
Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
The crystal structure is solved and refined to reveal the precise binding orientation of the inhibitor in the active site. A crystal structure of a compound bound to the Staphylococcus aureus (Sa) KARI homolog has been used to illustrate the dual competition of an inhibitor.[3][4]
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the effectiveness of the inhibitor against whole M. tuberculosis cells.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A two-fold serial dilution of the inhibitor is prepared in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9).
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C).
-
Bacterial growth is assessed visually or by using a growth indicator dye (e.g., Resazurin). The color change from blue to pink indicates bacterial growth.[5]
-
The MIC is determined as the lowest inhibitor concentration that shows no visible bacterial growth.[5]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the discovery and characterization of a novel Mt KARI inhibitor.
Caption: Workflow for Mt KARI inhibitor discovery and validation.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ketol-Acid Reductoisomerase: A Promising Drug Target for Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for novel therapeutic strategies that target previously unexploited pathways in the bacterium. One such promising avenue is the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of Mtb but notably absent in humans, making its constituent enzymes attractive targets for selective drug development.[1] This guide focuses on the second enzyme in this pathway, ketol-acid reductoisomerase (KARI), providing a comprehensive overview of its structure, function, and its validation as a drug target, alongside detailed experimental protocols and a summary of current inhibitory compounds.
The Branched-Chain Amino Acid Biosynthesis Pathway: A Vulnerable Target
The biosynthesis of the essential amino acids leucine, isoleucine, and valine is a fundamental metabolic process for Mtb. This pathway begins with the synthesis of acetohydroxy acids from pyruvate, catalyzed by acetohydroxyacid synthase (AHAS). KARI then catalyzes the subsequent step, a two-part reaction involving an alkyl migration and an NADPH-dependent reduction. The pathway culminates in the production of the respective branched-chain amino acids, which are crucial for protein synthesis and other vital cellular functions. The absence of this pathway in mammals provides a clear therapeutic window, allowing for the design of inhibitors that specifically target the bacterial enzymes without affecting the host.
References
An In-depth Technical Guide to the Structure and Function of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c) in Mycobacterium tuberculosis (Mtb), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2][3] This pathway is essential for the bacterium's survival, persistence, and stress tolerance, yet it is absent in mammals, making KARI a highly promising target for the development of novel anti-tuberculosis therapeutics.[1][3][4][5][6] This document provides a comprehensive overview of the structure, function, and enzymatic kinetics of Mtb KARI, details established experimental protocols for its study, and summarizes key inhibition data, offering a foundational resource for research and drug discovery efforts.
Function and Biological Role
Mtb KARI is the second enzyme in the BCAA biosynthesis pathway, a metabolic route vital for protein synthesis and various cellular processes.[4][7] The enzyme is bifunctional, catalyzing two distinct reactions: an alkyl-migration (isomerization) followed by an NADPH-dependent reduction.[2] Specifically, it converts (S)-2-acetolactate into (R)-2,3-dihydroxy-isovalerate.[2] This reaction involves the Mg²⁺-dependent rearrangement of 2-acetolactate to 3-hydroxy-3-methyl-2-ketobutyrate, which is then reduced using NADPH as a cofactor.[2]
The essentiality of KARI has been demonstrated through genetic studies; knockdown of the ilvC gene impairs the ability of Mtb to survive under stressful conditions, such as low pH and starvation, and reduces its persistence in macrophages and mice.[1][3][6] This validation underscores its importance as a therapeutic target.[4][5]
Molecular Structure
Mtb KARI is classified as a class I KARI, which are typically shorter in amino acid sequence compared to the class II enzymes found in plants.[7][8] The high-resolution crystal structure of Mtb KARI has been determined at 1.0 Å, revealing critical details of its architecture and active site (PDB accession number: 4YPO).[7][9]
The enzyme is composed of two domains: an N-terminal domain that primarily binds NADPH and a C-terminal domain that houses the metal-binding active site.[7] The active site is solvent-accessible and coordinates two Mg²⁺ ions, which are crucial for catalysis.[7][9] The binding of substrates and the NADPH cofactor induces significant conformational changes, including domain movements that bring the two metal ions closer together, facilitating the isomerization and reduction steps.[7][9] This inherent flexibility is a key feature of its catalytic mechanism.[7]
Biochemical Properties and Kinetics
Mtb KARI exhibits a preference for NADPH as its reducing cofactor, although some related variants have been shown to utilize NADH, albeit with lower efficiency.[8] The enzyme's activity is dependent on the presence of divalent cations, typically Mg²⁺.[2][7] Kinetic parameters for Mtb KARI have been characterized, providing a baseline for inhibitor studies.
Table 1: Kinetic Parameters of M. tuberculosis KARI
| Substrate/Cofactor | KM (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|
| 2-Acetolactate | 110 ± 4 | 1.4 ± 0.02 | [8] |
| 3-hydroxy-3-methyl-2-ketobutyrate | 301.30 ± 7.7 | 201.17 ± 61.39 | [8] |
| NADPH | 488.76 ± 57.04 | 71.5 ± 4.77 |[8] |
Note: Some data may be from Mtb variants or under specific assay conditions described in the cited literature.
KARI as a Drug Target and Known Inhibitors
The essential role of KARI in Mtb and its absence in humans make it an excellent target for antimicrobial drug discovery.[5][10] Inhibition of this enzyme disrupts the BCAA supply, leading to bacterial growth arrest and death. Several classes of inhibitors have been identified and characterized.
Table 2: Inhibitors of M. tuberculosis KARI
| Inhibitor | Ki (nM) | Type of Inhibition | Reference |
|---|---|---|---|
| N-hydroxy-N-isopropyloxamate (IpOHA) | ~26 | Slow-binding | [10] |
| Hoe 704 | 300 | Reversible | [10] |
| Cyclopropane-1,1-dicarboxylate (CPD) | 3030 | Reversible | [10] |
| 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | [5] |
| NSC116565 | 95.4 | Slow-binding | [5] |
| 151f (NSC116565 analogue) | 8 | - | [5] |
| Pyrimidinedione '1f' | 23.3 | Competitive (Time-dependent) |[11][12] |
Experimental Protocols
This section details the generalized methodologies for the expression, purification, and characterization of Mtb KARI.
A common strategy for obtaining recombinant Mtb KARI involves cloning the ilvC gene into an E. coli expression vector, such as pET, which incorporates an N-terminal polyhistidine (His)-tag to facilitate purification.
References
- 1. Biochemical and functional characterization of Mycobacterium tuberculosis ketol-acid reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Mycobacterium tuberculosis ketol-acid reductoisomerase down-regulation affects its ability to persist, and its survival in macrophages and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Branched-Chain Amino Acid Synthesis in Mycobacterium tuberculosis Survival: A Technical Guide for Drug Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, exhibits remarkable resilience within the human host, largely due to its complex and adaptable metabolic networks. Among these, the branched-chain amino acid (BCAA) synthesis pathway is indispensable for the pathogen's survival, persistence, and virulence. This technical guide provides an in-depth examination of the core enzymes in this pathway, presenting them as validated and promising targets for novel anti-tubercular drug discovery. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers dedicated to combating this global health threat. The absence of a homologous BCAA synthesis pathway in humans further underscores the therapeutic potential of targeting these mycobacterial enzymes, offering a clear avenue for the development of selective and potent inhibitors with minimal off-target effects.
Introduction: The Essentiality of BCAA Synthesis in Mtb
Mycobacterium tuberculosis has the ability to synthesize all 20 essential amino acids, a crucial capability for its survival within the nutrient-limited environment of the host macrophage.[1][2] The biosynthesis of the three branched-chain amino acids—L-valine, L-leucine, and L-isoleucine—is a vital metabolic pathway for Mtb.[1][3] Genetic studies have demonstrated that the inactivation of key genes in this pathway leads to BCAA auxotrophy and a significant attenuation of Mtb's virulence in animal models.[4][5] For instance, deletion of genes involved in leucine synthesis resulted in an attenuated Mtb strain that was protective in mice challenged with a virulent strain.[1] This essentiality for both in vitro growth and in vivo survival positions the BCAA synthesis pathway as a critical chokepoint in Mtb metabolism and, consequently, a prime target for the development of novel anti-tubercular agents.[6][7]
The BCAA Synthesis Pathway: Key Enzymatic Checkpoints
The synthesis of valine, leucine, and isoleucine from pyruvate and threonine involves a series of enzymatic reactions, with several enzymes being common to the synthesis of all three BCAAs. This guide focuses on the four key enzymes that represent the most promising targets for therapeutic intervention:
-
Acetohydroxyacid Synthase (AHAS)
-
Ketol-Acid Reductoisomerase (KARI)
-
Dihydroxyacid Dehydratase (DHAD)
-
Branched-Chain Amino Acid Aminotransferase (BCAT)
The following sections will delve into the specifics of each enzyme, including their function, structure, and the quantitative data associated with their inhibition.
Acetohydroxyacid Synthase (AHAS)
Acetohydroxyacid synthase (AHAS) catalyzes the first committed step in the BCAA biosynthesis pathway.[8] In M. tuberculosis, the genetic landscape for AHAS is complex, with four genes encoding potential catalytic subunits (ilvB1, ilvB2, ilvG, and ilvX) and one gene for a regulatory subunit (ilvN).[8][9] IlvB1 is considered the major AHAS involved in BCAA biosynthesis.[10]
| Enzyme Subunit | Substrate | Km (mM) | Vmax (U/mg) | Inhibitor | IC50 (µM) | Reference |
| IlvG | Pyruvate | 2.5 ± 0.1 | 0.12 ± 0.003 | Sulfometuron methyl | - | [6] |
| IlvG | Thiamine pyrophosphate (TPP) | 0.09 ± 0.005 | - | - | - | [6] |
| IlvG | Mg2+ | 0.4 ± 0.02 | - | - | - | [6] |
| IlvG | FAD | 0.003 ± 0.0001 | - | - | - | [6] |
| AHAS (unspecified) | - | - | - | Pyrazosulfuron ethyl | 0.87 | [11] |
| AHAS (unspecified) | - | - | - | KHG20612 | 1.8 - 2.6 | [11] |
| IlvB1 | - | - | - | Chlorflavonin | - | [10][12] |
Note: '-' indicates data not available in the cited sources.
Ketol-Acid Reductoisomerase (KARI)
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene, is the second enzyme in the pathway and is responsible for the conversion of the products of AHAS to their respective 2,3-dihydroxy products.[3] KARI has been identified as a promising target for anti-TB drug development.[13][14]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (nM) | IC50 (µM) | Reference |
| MtKARI | 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | Cyclopropane-1,1-dicarboxylate (CPD) | 3030 | - | [13][14] |
| MtKARI | - | - | - | Hoe 704 | 300 | - | [13] |
| MtKARI | - | - | - | N-hydroxy-N-isopropyloxamate (IpOHA) | ~26 | - | [13] |
| MtKARI | - | - | - | Pyrimidinedione 1f | 23.3 | - | [15][16] |
| MtKARI-II | 3-hydroxymethyl-3-hydroxy-2-ketobutyrate | 301.30 ± 7.7 | 201.17 ± 61.39 | - | - | - | [14] |
| MtKARI | - | - | - | MMV553002 | <200 | 0.8 | [17] |
Note: '-' indicates data not available in the cited sources.
Dihydroxyacid Dehydratase (DHAD)
Dihydroxyacid dehydratase (DHAD), encoded by the ilvD gene (Rv0189c in Mtb), catalyzes the dehydration of dihydroxy-acid precursors to form the corresponding α-keto acids.[4][5] This enzyme contains an iron-sulfur cluster that is essential for its catalytic activity and is sensitive to oxygen and nitric oxide.[18][19] The essentiality of DHAD for Mtb survival makes it an attractive drug target.[4][18]
| Substrate | Km (µM) | kcat (min-1) | Inhibitor | Ki (µM) | Reference |
| (R)-2,3-dihydroxy-isovalerate | 2025 ± 140 | 112 ± 4 | Aspterric acid | 10.1 ± 0.4 | [18][20] |
Branched-Chain Amino Acid Aminotransferase (BCAT)
The final step in the synthesis of all three BCAAs is catalyzed by a branched-chain amino acid aminotransferase (BCAT), encoded by the ilvE gene in Mtb.[21][22] This enzyme transfers an amino group from a donor, typically glutamate, to the α-keto acid precursors.[22]
| Substrate (Amino Donor) | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Ki (µM) | MIC (µM) | Reference |
| Leucine | 1.77 - 7.44 | 2.17 - 5.70 | O-benzylhydroxylamine | 8.20 - 21.61 | - | [22] |
| Isoleucine | 1.77 - 7.44 | 2.17 - 5.70 | O-t-butylhydroxylamine | 8.20 - 21.61 | - | [22] |
| Valine | 1.77 - 7.44 | 2.17 - 5.70 | Carboxymethoxylamine | 8.20 - 21.61 | - | [22] |
| Glutamate | 5.79 - 6.95 | 11.82 - 14.35 | O-allylhydroxylamine | 8.20 - 21.61 | 156 (Mtb) | [22] |
| Phenylalanine | 1.77 - 7.44 | 2.17 - 5.70 | - | - | 78 (M. marinum) | [22] |
Note: '-' indicates data not available in the cited sources.
Visualizing the BCAA Synthesis Pathway and Experimental Workflows
To facilitate a deeper understanding of the BCAA synthesis pathway and the methodologies used to study it, the following diagrams have been generated using Graphviz (DOT language).
Caption: BCAA synthesis pathway in M. tuberculosis with key enzymes and inhibitor targets.
Caption: A typical experimental workflow for evaluating inhibitors of BCAA synthesis.
Detailed Experimental Protocols
A critical component of drug discovery is the ability to reliably and reproducibly test the efficacy of candidate compounds. This section provides detailed methodologies for key experiments cited in the study of Mtb's BCAA synthesis pathway.
Generation of Gene Knockout Mutants in M. tuberculosis
This protocol describes the generation of targeted gene knockouts in Mtb using the two-step selection strategy with the p2NIL/pGOAL system.[12][23]
-
Construct the Suicide Delivery Vector:
-
Clone the upstream and downstream flanking regions of the target gene into the p2NIL plasmid.
-
Insert a selectable marker cassette (e.g., hygromycin resistance) between the two flanking regions in pGOAL.
-
Ligate the PacI cassette from pGOAL containing the flanking regions and the selectable marker into the p2NIL vector.
-
-
Electroporation and Selection of Single Crossovers (SCOs):
-
Electroporate the final suicide delivery vector into competent M. tuberculosis cells.
-
Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic for the vector (e.g., kanamycin) and X-Gal.
-
Incubate at 37°C for 3-4 weeks. Blue colonies represent single-crossover events.
-
-
Selection of Double Crossovers (DCOs):
-
Culture a blue SCO colony in antibiotic-free Middlebrook 7H9 broth.
-
Plate serial dilutions of the culture onto Middlebrook 7H10 agar containing sucrose (for counter-selection against the sacB gene on the vector) and the antibiotic for the inserted resistance marker.
-
Incubate at 37°C for 3-4 weeks. Colonies that grow are potential double-crossover mutants.
-
-
Verification of DCOs:
-
Confirm the gene knockout by PCR using primers flanking the target gene and Southern blot analysis.
-
Dihydroxyacid Dehydratase (DHAD) Coupled Enzyme Assay
This protocol details a coupled enzyme assay to measure the activity of Mtb-DHAD.[18][19]
-
Reaction Mixture Preparation (per well of a 96-well plate):
-
Prepare a reaction buffer containing 100 mM HEPES (pH 7.8), 5 mM MgCl₂, and 1 mM NADH.
-
Add a 10-fold excess of the coupling enzymes: branched-chain amino acid aminotransferase (IlvE) and glutamate dehydrogenase.
-
Add the substrate, (R)-2,3-dihydroxy-isovalerate, at varying concentrations.
-
For inhibition assays, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding purified Mtb-DHAD enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at 30°C using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
For inhibition assays, determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
-
Macrophage Infection and Intracellular Survival Assay
This protocol describes the infection of macrophages with Mtb to assess the intracellular efficacy of inhibitors.[1]
-
Macrophage Culture and Seeding:
-
Culture a macrophage cell line (e.g., THP-1 or J774) or bone marrow-derived macrophages (BMDMs) in the appropriate medium.
-
Seed the macrophages into 96-well plates at a desired density and allow them to adhere overnight.
-
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.
-
Wash the bacterial cells and resuspend them in macrophage culture medium without antibiotics.
-
Briefly sonicate the bacterial suspension to obtain a single-cell suspension.
-
-
Infection of Macrophages:
-
Infect the macrophage monolayer with the Mtb suspension at a specific multiplicity of infection (MOI), typically between 1 and 10.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Compound Treatment and Incubation:
-
Add fresh medium containing serial dilutions of the test compound to the infected cells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.
-
-
Quantification of Intracellular Survival:
-
Lyse the macrophages with a gentle detergent (e.g., Triton X-100).
-
Plate serial dilutions of the cell lysate on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Compare the CFU counts from treated and untreated wells to determine the intracellular activity of the compound.
-
Mouse Model of Tuberculosis and Efficacy Assessment
This protocol outlines a common in vivo model to evaluate the efficacy of anti-tubercular compounds.[2][23]
-
Animal Infection:
-
Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Infect the mice via the aerosol route with a low dose of M. tuberculosis (e.g., 100-200 CFUs per lung).
-
-
Establishment of Infection and Treatment:
-
Allow the infection to establish for a period of 2-4 weeks.
-
Administer the test compound to groups of mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period (e.g., 4 weeks). Include a vehicle control group.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in phosphate-buffered saline (PBS).
-
Plate serial dilutions of the tissue homogenates on Middlebrook 7H10 agar.
-
Incubate at 37°C for 3-4 weeks and enumerate the CFUs.
-
-
Data Analysis:
-
Calculate the mean log₁₀ CFU per organ for each treatment group.
-
Compare the bacterial loads in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.
-
Conclusion and Future Directions
The branched-chain amino acid synthesis pathway is unequivocally essential for the survival and pathogenesis of Mycobacterium tuberculosis. The key enzymes in this pathway—AHAS, KARI, DHAD, and BCAT—represent highly vulnerable targets for the development of novel anti-tubercular therapeutics. This technical guide has provided a comprehensive overview of the current state of knowledge, including critical quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for compound evaluation, and visual representations of the underlying biological and experimental frameworks.
The compelling body of evidence strongly supports the continued investigation of the BCAA synthesis pathway as a source of new anti-tubercular drugs. Future research should focus on:
-
High-throughput screening of diverse chemical libraries against the enzymes of this pathway to identify novel inhibitor scaffolds.
-
Structure-based drug design to optimize the potency and selectivity of existing and newly identified inhibitors.
-
Exploration of combination therapies where inhibitors of BCAA synthesis are used in conjunction with existing anti-tubercular drugs to enhance efficacy and combat drug resistance.
By leveraging the information and methodologies presented in this guide, the scientific community can accelerate the development of innovative and effective treatments for tuberculosis, a disease that continues to be a major global health challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of Rv0189c, encoding a dihydroxyacid dehydratase, affects growth of Mycobacterium tuberculosis in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and transcription analysis of acetohydroxyacid synthase isoforms in Mycobacterium tuberculosis identifies these enzymes as potential targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca2.tamu.edu [orca2.tamu.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Fragment-Based Screening for Novel Inhibitors of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health. This necessitates the exploration of novel drug targets and innovative therapeutic strategies. One such promising target is ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mtb, which is absent in humans. Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel inhibitors against such targets. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the fragment-based screening for Mt KARI inhibitors.
The Target: Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
Mt KARI is a bifunctional enzyme that catalyzes two crucial steps in the biosynthesis of valine, leucine, and isoleucine: an isomerization reaction dependent on Mg²⁺ and a subsequent reduction reaction requiring NADPH.[1] As these amino acids are vital for the survival of Mtb, inhibiting KARI leads to bacterial cell death, making it an attractive target for novel anti-tubercular agents.[1] Mt KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[1]
The enzymatic pathway of Mt KARI is a well-defined process, making it amenable to high-throughput screening and structure-based drug design.
The Approach: Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to the target protein. These initial hits are then optimized and grown into more potent, drug-like molecules. This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.
The workflow for fragment-based screening against Mt KARI follows a structured, multi-step process.
Data Presentation: Quantitative Analysis of Mt KARI Inhibitors
A critical aspect of FBDD is the quantitative assessment of fragment binding and inhibitor potency. Key parameters include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and ligand efficiency (LE). The following tables summarize key quantitative data for identified inhibitors of Mt KARI.
Table 1: Inhibitor Potency against Mt KARI
| Compound ID | Ki (nM) | IC50 (µM) | Mtb Cell Susceptibility (IC50 or MIC in µM) | Reference |
| MMV553002 | <200 | - | 0.8 | [2] |
| NSC116565 | 95.4 | - | 2.93 (H37Ra), 6.06 (H37Rv) | [3] |
| 1f (pyrimidinedione) | 23.3 | - | 12.7 (MIC for MtH37Rv) | [4] |
Table 2: Fragment Hit Properties and Ligand Efficiency
| Fragment ID | Molecular Weight (Da) | Kd (µM) | Ligand Efficiency (LE) | Reference |
| KM02425 | 166.17 | - | - | [5] |
| JFD3933 | 152.15 | - | - | [5] |
| Fragment 1 | Data not available | Data not available | Data not available | |
| Fragment 2 | Data not available | Data not available | Data not available |
Note: Comprehensive fragment screening data for Mt KARI is not extensively published. The table is populated with available inhibitor data and placeholders for future fragment data.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a fragment-based screening campaign. The following sections outline the core experimental protocols.
Mt KARI Protein Expression and Purification
-
Cloning and Expression: The gene encoding Mt KARI is cloned into a suitable expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). The plasmid is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation.
-
Purification: The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Mt KARI is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Size-Exclusion Chromatography: For further purification and buffer exchange, the eluted protein is subjected to size-exclusion chromatography using a column equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR is a powerful technique for detecting the weak binding of fragments to the target protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
-
Sample Preparation: Uniformly ¹⁵N-labeled Mt KARI is prepared at a concentration of 50-100 µM in an appropriate NMR buffer (e.g., 20 mM Phosphate buffer pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O). The fragment library is typically screened in cocktails of 5-10 compounds at a final concentration of 200-500 µM per fragment.
-
NMR Data Acquisition: A reference ¹H-¹⁵N HSQC spectrum of the protein alone is acquired. Subsequently, spectra are recorded after the addition of each fragment cocktail.
-
Data Analysis: The spectra are overlaid and analyzed for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate fragment binding to the protein. The magnitude of the CSP can be used to estimate the binding affinity.
-
Hit Deconvolution: For cocktails that show binding, the individual fragments are screened to identify the specific binder.
-
Affinity Determination: The dissociation constant (Kd) for validated hits is determined by titrating increasing concentrations of the fragment into the ¹⁵N-labeled protein and monitoring the CSPs.
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.
-
Immobilization of Mt KARI: Purified Mt KARI is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate pH 4.5) and injected over the activated sensor surface.
-
Fragment Screening: A solution of each fragment (typically at 100-200 µM) in a suitable running buffer (e.g., HBS-EP+ buffer) is injected over the immobilized Mt KARI surface.
-
Data Analysis: The binding of fragments is detected as an increase in the response units (RU). A threshold for hit identification is set based on the expected response for a fragment of a given molecular weight.
-
Affinity and Kinetics Determination: For confirmed hits, a dose-response analysis is performed by injecting a series of fragment concentrations to determine the dissociation constant (Kd) and kinetic parameters (ka and kd).
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.
-
Crystallization: Crystals of apo-Mt KARI are grown using vapor diffusion methods (sitting or hanging drop) by screening a wide range of crystallization conditions.
-
Fragment Soaking or Co-crystallization: Once suitable crystals are obtained, fragments can be introduced by either soaking the apo-crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.
-
Data Collection: The crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using the apo-Mt KARI structure as a search model. The electron density map is then inspected for the presence of the bound fragment, and the model is refined.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the functional consequence of fragment binding and to measure the potency of inhibitors (IC50 or Ki).
-
Assay Principle: The activity of Mt KARI can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Assay Components: The reaction mixture typically contains Mt KARI (in the nM range), its substrate acetolactate (at or near its Km value), NADPH, and Mg²⁺ in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.5).
-
Inhibition Measurement: The assay is performed in the absence and presence of various concentrations of the inhibitor. The initial reaction rates are measured.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive).
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Library design for fragment based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
Unlocking New Avenues in Tuberculosis Therapy: A Technical Guide to Natural Product Inhibitors of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI)
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for Mtb's survival but absent in humans, presents a promising frontier for the development of selective inhibitors. This technical guide focuses on a key enzyme in this pathway, Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene. While the discovery of natural product inhibitors specifically targeting Mtb KARI is an emerging field, this document provides a comprehensive overview of the current landscape, including potent synthetic inhibitors that serve as crucial research tools, detailed experimental protocols for inhibitor screening and characterization, and the broader context of natural products with anti-tuberculosis activity.
The Branched-Chain Amino Acid Biosynthesis Pathway: KARI as a Linchpin
The BCAA pathway is responsible for the synthesis of valine, leucine, and isoleucine, which are vital for protein synthesis and other essential cellular processes in Mycobacterium tuberculosis.[1] KARI catalyzes the second step in this pathway, a two-part reaction involving an Mg²⁺-dependent isomerization followed by an NADPH-dependent reduction.[2] Its essentiality for the growth and survival of Mtb makes it an attractive target for the development of new anti-tubercular agents.[1]
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Inhibitors of Mycobacterium tuberculosis KARI
While the direct exploration of natural products as Mtb KARI inhibitors is a developing area, research on synthetic compounds has provided potent inhibitors and validated the enzyme as a druggable target. These compounds are invaluable for studying the enzyme's function and for establishing robust screening assays.
| Compound Class | Compound Name | Source | Ki (nM) | MIC (µM) | Citation |
| Pyrimidinedione | 1f | Synthetic | 23.3 | 12.7 | [3] |
| Oxopropanoic acid | 3-(methylsulfonyl)-2-oxopropanic acid | Synthetic (hydrolysis product of MMV553002) | <200 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful screening and characterization of KARI inhibitors. The following protocols are synthesized from studies on potent synthetic inhibitors of Mtb KARI.
Cloning, Expression, and Purification of M. tuberculosis KARI
a. Gene Amplification and Cloning: The ilvC gene (Rv3001c) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR). The amplified gene is then cloned into an expression vector, such as pET-28a(+), which often incorporates a hexahistidine (His₆) tag to facilitate purification.
b. Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic for plasmid selection. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM. The culture is further incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance the yield of soluble protein.
c. Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 10% glycerol, and 1 mM β-mercaptoethanol) and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the His₆-tagged KARI is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The KARI protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM). For higher purity, the eluted protein can be further subjected to size-exclusion chromatography. The purity and concentration of the protein are assessed by SDS-PAGE and a Bradford assay, respectively.
KARI Enzymatic Inhibition Assay
a. Assay Principle: The activity of KARI is determined by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.[2] The assay is typically performed in a 96-well plate format suitable for high-throughput screening.
b. Assay Components:
-
Buffer: 100 mM Tris-HCl, pH 7.5
-
Cofactors: 10 mM MgCl₂, 200 µM NADPH
-
Substrate: 20 mM 2-acetolactate (sodium salt)
-
Enzyme: Purified M. tuberculosis KARI (final concentration ~50-100 nM)
-
Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO)
c. Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, MgCl₂, and NADPH.
-
Add the test compound at various concentrations (a solvent control, e.g., DMSO, should be included).
-
Add the purified KARI enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 25°C or 37°C).
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve.
d. Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the solvent control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For more detailed kinetic analysis, Ki values can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at different substrate and inhibitor concentrations.
Visualizing the Workflow
A systematic approach is essential for the discovery and characterization of KARI inhibitors.
Caption: Experimental Workflow for KARI Inhibitor Discovery.
Future Perspectives
The field of natural product inhibitors of Mycobacterium tuberculosis KARI is ripe for exploration. The robust enzymatic assays developed for synthetic inhibitors can be readily adapted for screening natural product libraries from diverse sources such as plants, fungi, and marine organisms. The identification of novel natural product scaffolds that inhibit KARI would provide invaluable starting points for the development of new anti-tuberculosis drugs with a novel mechanism of action, addressing the urgent need for new treatments against resistant strains.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Mt-KARI Enzyme Kinetics with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1][2] This pathway is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[3][4] Understanding the kinetic behavior of Mt-KARI in the presence of inhibitory compounds is fundamental for the discovery and optimization of potent drug candidates.
These application notes provide a comprehensive guide to measuring the enzyme kinetics of Mycobacterium tuberculosis KARI (Mt-KARI) and characterizing the mechanism of action of its inhibitors. The protocols outlined below describe a continuous spectrophotometric assay to determine key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mt-KARI enzymatic reaction and the general experimental workflow for inhibitor analysis.
Caption: Mt-KARI enzymatic reaction pathway.
Caption: Experimental workflow for Mt-KARI kinetic analysis.
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for Mt-KARI and the effects of a hypothetical inhibitor.
Table 1: Michaelis-Menten Kinetic Parameters for Mt-KARI
| Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2-Acetolactate | 110 ± 15 | 50 ± 5 | 1.4 ± 0.1 | 1.27 x 10⁴ |
Note: The kcat and kcat/Km values are calculated based on a hypothetical enzyme concentration.
Table 2: Inhibition of Mt-KARI by Inhibitor X
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µM/min) |
| 0 | 110 | 50 |
| 5 | 220 | 50 |
| 10 | 330 | 50 |
| 20 | 550 | 50 |
Table 3: Inhibition Constants for Known Mt-KARI Inhibitors
| Inhibitor | Ki | Mode of Inhibition |
| Pyrimidinedione 1f | 23.3 nM | Competitive with 2-acetolactate and NADPH, time-dependent[5] |
| Cyclopropane-1,1-dicarboxylate (CPD) | 3.03 µM | Reversible[6] |
| Hoe 704 | 300 nM | Reversible[6] |
| N-hydroxy-N-isopropyloxamate (IpOHA) | ~26 nM | Slow-binding[6] |
| MMV553002 (hydrolyzed product) | < 200 nM | Not specified[7] |
Experimental Protocols
Materials and Reagents
-
Purified Mt-KARI enzyme
-
2-Acetolactate (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Protocol 1: Determination of Km and Vmax for Mt-KARI
-
Prepare Reagent Solutions:
-
Set up the Assay:
-
In a 96-well plate, prepare serial dilutions of the 2-acetolactate substrate. A typical concentration range would be from 10 µM to 2 mM.[10]
-
To each well, add the following in order:
-
Assay Buffer
-
NADPH to a final concentration of 200 µM.[10]
-
Varying concentrations of 2-acetolactate.
-
Water to bring the volume to 180 µL.
-
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 20 µL of the Mt-KARI enzyme working solution to each well, bringing the total volume to 200 µL.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 5-10 minutes. The rate of NADPH oxidation is followed using an extinction coefficient of 6220 M⁻¹cm⁻¹.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[8]
-
Protocol 2: Determination of IC₅₀ and Kᵢ for an Mt-KARI Inhibitor
-
Prepare Reagent Solutions:
-
Prepare assay buffer, NADPH, substrate, and enzyme solutions as described in Protocol 1.
-
Prepare a serial dilution of the inhibitor in the assay buffer. The concentration range should span from well below to well above the expected IC₅₀.
-
-
Set up the Assay:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH to a final concentration of 200 µM.
-
2-Acetolactate at a concentration equal to its Km value (determined in Protocol 1).
-
Varying concentrations of the inhibitor.
-
Water to bring the volume to 180 µL.
-
-
-
Pre-incubation and Reaction Initiation:
-
Add 20 µL of the Mt-KARI enzyme working solution to each well.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.[12] This is particularly important for slow-binding inhibitors.
-
Initiate the reaction by adding the substrate (if not already present in the pre-incubation mix). If the substrate is present during pre-incubation, initiate with the enzyme.
-
-
Monitor the Reaction and Data Analysis:
-
Monitor the reaction as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
-
-
Determination of Kᵢ and Mode of Inhibition:
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), repeat the kinetic assay with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk plots (1/v₀ vs. 1/[S]) for each inhibitor concentration.[14]
-
Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive inhibition: Lines will be parallel.
-
-
The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for the specific mode of inhibition. For competitive inhibition, Kᵢ = IC₅₀ / (1 + [S]/Km).[9]
-
Troubleshooting and Considerations
-
Solubility of Inhibitors: Ensure that the inhibitor is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) and be consistent across all assays, including controls.
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition.[5] This can be assessed by varying the pre-incubation time of the enzyme and inhibitor before initiating the reaction.
-
Tight-Binding Inhibitors: If the IC₅₀ is close to half the enzyme concentration, the inhibitor may be a tight-binder, and more advanced kinetic models may be required for accurate Kᵢ determination.[15]
-
Inner Filter Effect: At high concentrations, some compounds may absorb light at 340 nm, interfering with the assay. It is important to run controls with the inhibitor in the absence of the enzyme to check for this.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Assay for Mt KARI Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Ketol-acid reductoisomerase (KARI) is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, a metabolic route essential for bacteria, fungi, and plants, but absent in animals.[1][2] This makes KARI an attractive target for the development of novel antimicrobial agents, including those against Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[3][4] Mt KARI (a class I KARI) catalyzes a two-step reaction: an Mg²⁺-dependent alkyl migration of (S)-2-acetolactate, followed by an NADPH-dependent reduction to yield (R)-2,3-dihydroxy-isovalerate.[1][5]
The activity of Mt KARI can be continuously monitored using a spectrophotometric assay. The principle of this assay is based on the oxidation of the cofactor NADPH to NADP⁺ during the reduction step of the reaction. This oxidation leads to a decrease in absorbance at 340 nm, which can be measured over time. The rate of this decrease is directly proportional to the enzyme's activity. This method is robust, sensitive, and suitable for high-throughput screening of potential inhibitors.
Biochemical Reaction Pathway
The reaction catalyzed by Mt KARI involves two main steps: isomerization and reduction. The enzyme first facilitates the Mg²⁺-dependent rearrangement of the substrate, (S)-2-acetolactate, to an intermediate, 3-hydroxy-3-methyl-2-ketobutyrate. This intermediate is then reduced in an NADPH-dependent manner to the final product, (R)-2,3-dihydroxy-isovalerate.[5]
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant Mt KARI
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactors:
-
Magnesium Chloride (MgCl₂), 1 M stock solution
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), 10 mM stock solution (prepare fresh in buffer and keep on ice, protected from light)
-
-
Substrate: (S)-2-acetolactate (prepare fresh as needed)
-
Equipment:
-
UV-visible spectrophotometer capable of measuring absorbance at 340 nm, with temperature control
-
Cuvettes (quartz or UV-transparent disposable)
-
Standard laboratory pipettes and consumables
-
Detailed Protocol
This protocol is designed for a standard 1 mL reaction volume in a cuvette with a 1 cm path length. Adjust volumes proportionally for other formats (e.g., 96-well plates).
4.1. Reagent Preparation
-
Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C). Filter sterilize if storing for extended periods.
-
NADPH Stock (10 mM): Dissolve the appropriate amount of NADPH powder in the assay buffer. Verify the concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). Aliquot and store at -20°C for short-term use.
-
MgCl₂ Stock (1 M): Prepare a 1 M solution of MgCl₂ in ultrapure water.
-
Substrate Stock ((S)-2-acetolactate): Prepare a concentrated stock solution (e.g., 100 mM) in assay buffer. This substrate can be unstable, so fresh preparation is recommended.
4.2. Assay Procedure
The following workflow outlines the steps for initiating and measuring Mt KARI activity.
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final concentrations shown):
-
Assay Buffer (100 mM Tris-HCl, pH 8.0): to 1 mL
-
MgCl₂: 4 mM
-
NADPH: 0.2 mM
-
(S)-2-acetolactate: Variable concentrations for kinetics (e.g., 0.05 to 2.5 mM). For single-point assays, a saturating concentration (e.g., 10x Km) is recommended.
-
-
Equilibration: Mix the components by gentle inversion and incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the mixture to reach the desired assay temperature (e.g., 25°C).
-
Initiate the Reaction: Add a small volume of purified Mt KARI enzyme to the cuvette to start the reaction. The final enzyme concentration should be chosen to produce a linear absorbance decrease for at least 3 minutes.
-
Data Acquisition: Immediately after adding the enzyme, mix thoroughly and start monitoring the decrease in absorbance at 340 nm. Record data every 5-10 seconds for 3-5 minutes.
-
Control Reaction: Perform a control reaction without the substrate ((S)-2-acetolactate) to measure any background NADPH oxidation not related to KARI's specific activity. Subtract this background rate from the test rates.
4.3. Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Convert to Molar Units: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔA/min to concentration change per minute (μmol/min).
-
Activity (μmol/min) = (ΔA₃₄₀/min) / (ε × l)
-
Where:
-
ε (NADPH) = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
l (path length) = 1 cm
-
-
-
Calculate Specific Activity: Divide the activity by the amount of enzyme (in mg) added to the reaction to get the specific activity in U/mg (where 1 U = 1 μmol of substrate converted per minute).
-
Determine Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of one substrate (e.g., 2-acetolactate) while keeping the other (NADPH) at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.
Quantitative Data Summary
The following table summarizes kinetic parameters for KARI from various microorganisms, providing a basis for comparison.
| Enzyme Source | Substrate | Kₘ | k_cat (s⁻¹) | Cofactor | Reference |
| Mycobacterium tuberculosis (MtKARI) | 2-acetolactate | 110 µM | 1.40 | NADPH | [3] |
| Mycobacterium tuberculosis (MtKARI-II variant) | HMKB | 55.54 µM | - | - | [1] |
| Mycobacterium tuberculosis (MtKARI-II variant) | - | 301.30 µM (for NADPH) | 201.17 | NADPH | [1] |
| Staphylococcus aureus (Sa KARI) | 2-acetolactate | 285 µM | 0.23 | NADPH | [5] |
| Escherichia coli (Ec KARI) | 2-acetolactate | 250 µM | 2.23 | NADPH | [5] |
| Sulfolobus acidocaldarius (Sac-KARI) | 2(S)-acetolactate | 60 µM (at 60°C) | 0.957 | NADPH | [5] |
| Sulfolobus acidocaldarius (Sac-KARI) | 2(S)-acetolactate | 91 µM (at 60°C) | 0.526 | NADH | [5] |
Note: HMKB (3-hydroxy-3-methyl-2-ketobutyrate) is the reaction intermediate.[1]
Application Notes & Considerations
-
Enzyme Purity: The purity of the Mt KARI enzyme is critical for accurate kinetic analysis. Ensure the enzyme preparation is free from contaminating dehydrogenases that could contribute to background NADPH oxidation.
-
Substrate Stability: 2-acetolactate is unstable and can decarboxylate, especially at non-neutral pH. Prepare solutions fresh and keep them on ice.
-
Inhibitor Screening: This assay is highly suitable for screening potential inhibitors. For initial screens, use a single, saturating concentration of substrate and a fixed concentration of the test compound. Determine IC₅₀ values from dose-response curves. For mechanism-of-action studies, vary both substrate and inhibitor concentrations.
-
Inner Filter Effect: At high concentrations of compounds that absorb at 340 nm (including NADPH itself or test inhibitors), the inner filter effect can lead to non-linear reaction rates. It is recommended to keep the total absorbance below 1.5.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Mt KARI-IN-1 Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the characterization of the binding interaction between Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) and a representative inhibitor, IN-1. This document outlines the principles of ITC, detailed experimental protocols, data analysis, and presentation of results, tailored for professionals in drug discovery and development.
Introduction to Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a biomolecular interaction.[1][2][3][4] It is considered the gold standard for characterizing binding events as it allows for the determination of multiple thermodynamic parameters in a single experiment.[4][5][6] These parameters include the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][5] This information provides a complete thermodynamic profile of the binding event, which is invaluable for understanding the driving forces behind molecular recognition and for guiding lead optimization in drug discovery.[3][7]
Mt KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of novel anti-tuberculosis drugs.[8][9] Understanding the thermodynamics of how inhibitors like IN-1 bind to Mt KARI can provide critical insights into their mechanism of action and aid in the design of more potent and specific therapeutics.
Principle of the Experiment
An ITC experiment involves the stepwise titration of a ligand (the inhibitor, IN-1) from a syringe into a sample cell containing a macromolecule (the enzyme, Mt KARI) at a constant temperature.[2][10] The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[2][5][11] As the ligand is injected into the sample cell, the binding reaction will either release (exothermic) or absorb (endothermic) heat. This temperature change is detected by sensitive thermoelectric devices which measure the differential power required to maintain a zero temperature difference between the sample and reference cells.[2][11]
Each injection results in a heat pulse that is integrated over time to yield the total heat exchanged. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed. A plot of the heat released per injection against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[12][13]
Quantitative Data Presentation
The thermodynamic parameters obtained from the ITC analysis of Mt KARI-IN-1 binding are summarized in the table below. This data provides a comprehensive thermodynamic signature of the interaction.
| Parameter | Symbol | Value | Units |
| Association Constant | K A | 2.5 x 10⁶ | M⁻¹ |
| Dissociation Constant | K D | 400 | nM |
| Stoichiometry | n | 1.1 | - |
| Enthalpy Change | ΔH | -15.2 | kcal/mol |
| Entropy Change | ΔS | -10.5 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -8.7 | kcal/mol |
Note: The values presented in this table are representative examples for a typical enzyme-inhibitor interaction and are intended for illustrative purposes.
Experimental Protocols
A successful ITC experiment relies on careful sample preparation and a well-designed experimental setup.
Sample Preparation
a. Protein (Mt KARI) Preparation:
-
Express and purify Mt KARI to >95% homogeneity. Purity is crucial to ensure accurate concentration determination and to avoid interference from contaminants.[14]
-
Dialyze the purified Mt KARI extensively against the final ITC buffer to ensure a precise buffer match between the protein and the ligand solutions.[15][16] A buffer mismatch can lead to large heats of dilution, which can obscure the binding signal.[1][15]
-
After dialysis, determine the final protein concentration accurately. Methods such as UV-Vis spectroscopy using the calculated extinction coefficient are commonly used. Inaccurate concentration measurements will affect the stoichiometry (n) and binding affinity (K D ) values.[1][15]
-
Centrifuge or filter the protein solution (e.g., using a 0.22 µm filter) to remove any aggregates, which can interfere with the experiment.[1][16]
-
Degas the protein solution immediately before the experiment to prevent the formation of air bubbles in the sample cell.[1][16]
b. Ligand (IN-1) Preparation:
-
Synthesize or procure IN-1 of high purity.
-
Prepare a stock solution of IN-1 in a suitable solvent, such as DMSO.
-
For the final ITC experiment, dissolve the IN-1 in the exact same buffer used for the final dialysis of Mt KARI.[15] If DMSO is used to maintain solubility, ensure the final concentration of DMSO is identical in both the protein and ligand solutions to minimize dilution artifacts.[1][14] The recommended upper limit for DMSO is typically below 10%.[14]
-
Accurately determine the concentration of the IN-1 solution.
-
Degas the ligand solution before filling the injection syringe.[16]
c. Buffer Selection:
-
Choose a buffer that ensures the stability and solubility of both Mt KARI and IN-1.[14]
-
The buffer should have a low ionization enthalpy to minimize contributions from protonation/deprotonation events upon binding. Phosphate or PIPES buffers are often good choices.[17]
-
The buffer pH should be maintained within the optimal range for protein stability and binding activity.
ITC Experimental Setup and Execution
a. Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer to remove any contaminants from previous experiments.[18]
-
Allow the instrument to equilibrate at the desired experimental temperature (e.g., 25 °C).
b. Sample Loading:
-
Carefully load the degassed Mt KARI solution into the sample cell, avoiding the introduction of air bubbles. A typical cell volume is around 200-300 µL, but refer to the specific instrument manual for exact volumes.[1]
-
Load the degassed IN-1 solution into the injection syringe, again ensuring no air bubbles are present. The syringe volume is typically around 40-100 µL.[1]
c. Titration Parameters:
-
Concentrations: The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure a "c-window" value between 10 and 500 for optimal data quality. The c-window is defined as c = n * K A * [M], where n is the stoichiometry, K A is the association constant, and [M] is the macromolecule concentration.[16] For an unknown interaction, a starting concentration of 10-50 µM for the protein in the cell and a 10-20 fold higher concentration for the ligand in the syringe is a reasonable starting point.[14][15][16]
-
Injection Volume and Number: A typical experiment consists of 15-20 injections of 2-2.5 µL each. The first injection is often smaller (e.g., 0.5 µL) and is usually discarded during data analysis to account for diffusion from the syringe tip during equilibration.
-
Spacing between Injections: Allow sufficient time between injections (e.g., 120-180 seconds) for the system to return to thermal equilibrium.
-
Stirring Speed: Use a constant stirring speed (e.g., 750-1000 rpm) to ensure rapid mixing of the injectant with the cell content.
d. Control Experiments:
-
To accurately determine the heat of binding, it is essential to perform control experiments to measure the heat of dilution. This is typically done by injecting the ligand solution from the syringe into the sample cell containing only the buffer. The data from this control run is then subtracted from the main experimental data.
Data Analysis
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
Plot the corrected heat per injection against the molar ratio of ligand to macromolecule to generate the binding isotherm.
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting process will yield the thermodynamic parameters: K D (or K A ), n, and ΔH.
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(K A )
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual framework of the ITC experiment and the thermodynamic principles involved.
Caption: Workflow for ITC analysis of this compound binding.
Caption: Thermodynamic principles of this compound binding.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbgp.upm.es [cbgp.upm.es]
- 7. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry [cureffi.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Application Notes and Protocols: X-ray Crystallography of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) in Complex with Inhibitor IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs. The inhibitor, referred to as Mt KARI-IN-1, and its analogues have been identified as potent inhibitors of Mt KARI. While detailed structural studies using X-ray crystallography for the specific Mt KARI:IN-1 complex are not publicly available, this document provides a comprehensive overview of the enzymatic inhibition data for IN-1 and related compounds, alongside a generalized protocol for the X-ray crystallography of Mt KARI with small molecule inhibitors based on published research. This information is intended to guide researchers in structural biology and drug discovery efforts targeting Mt KARI.
Data Presentation: Inhibitor Activity
The following tables summarize the quantitative data for the inhibition of Mt KARI by IN-1 and its analogues as reported by Krishna VS, et al. in the European Journal of Medicinal Chemistry, 2020. It is important to note that the binding mode of these compounds was investigated through molecular docking and dynamics simulations in the cited study, not X-ray crystallography.[1]
Table 1: In vitro Inhibition of Mt KARI
| Compound | Ki (μM) |
| This compound (Lead Compound 16) | 3.06 |
| Analog 5b | 2.02 |
| Analog 5c | 5.48 |
| Analog 6c | 4.72 |
Table 2: In vitro Anti-tuberculosis Activity against M. tuberculosis H37Rv
| Compound | MIC (μM) |
| Analog 5b | >50 |
| Analog 5c | 1 |
| Analog 6c | 1 |
Experimental Protocols
The following are generalized protocols for the expression, purification, and crystallization of Mt KARI for structural studies, adapted from methodologies described in the scientific literature.
Protein Expression and Purification of Mt KARI
-
Gene Cloning and Expression Vector:
-
The gene encoding for M. tuberculosis KARI is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-22°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at high speed (e.g., 16,000 rpm) for 45-60 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged Mt KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing Mt KARI are pooled and concentrated.
-
The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes aggregates and other impurities.
-
The purity of the protein is assessed by SDS-PAGE.
-
Crystallization of Mt KARI in Complex with Inhibitor
-
Complex Formation:
-
The purified Mt KARI protein is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
-
The inhibitor (e.g., IN-1) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The inhibitor is added to the concentrated protein solution in a molar excess (e.g., 5 to 10-fold) to ensure saturation of the binding sites. The mixture is incubated on ice for a period to allow for complex formation. The co-factors Mg2+ and NADPH are also typically included in this mixture.
-
-
Crystallization Screening:
-
The Mt KARI-inhibitor complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen).
-
The sitting-drop or hanging-drop vapor diffusion method is commonly used. In this method, a small volume of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution, and the drop is equilibrated against a larger volume of the reservoir solution.
-
-
Optimization of Crystallization Conditions:
-
Initial crystal hits are optimized by systematically varying the parameters of the crystallization condition, such as precipitant concentration, pH, temperature, and the concentration of additives.
-
X-ray Diffraction Data Collection and Processing
-
Crystal Mounting and Cryo-protection:
-
Single crystals of suitable size and morphology are harvested from the crystallization drop using a cryo-loop.
-
To prevent ice formation during X-ray data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution. The cryoprotectant is usually the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or a higher concentration of the precipitant itself.
-
The crystal is then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Data is collected at a synchrotron radiation source.
-
The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
A complete dataset is obtained by rotating the crystal and collecting diffraction images at different orientations.
-
-
Data Processing:
-
The diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
-
-
Structure Determination and Refinement:
-
The structure of the Mt KARI-inhibitor complex is typically solved by molecular replacement, using a previously determined structure of Mt KARI as a search model.
-
The initial model is refined against the experimental diffraction data using software like PHENIX or REFMAC5. This process involves iterative cycles of model building in electron density maps using programs like Coot and automated refinement.
-
The final refined structure is validated for its geometric quality and agreement with the experimental data. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
-
Mandatory Visualizations
Caption: Experimental workflow for X-ray crystallography of Mt KARI.
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
References
Determining the In Vitro IC50 of Mt KARI-IN-1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro half-maximal inhibitory concentration (IC50) of Mt KARI-IN-1, a potential inhibitor of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI). Mt KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, making it an attractive target for novel anti-tuberculosis drugs.[1][2] This protocol outlines the necessary reagents, experimental procedures, and data analysis methods for accurately assessing the potency of inhibitors against Mt KARI.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] The BCAA biosynthesis pathway is essential for the survival of M. tuberculosis but is absent in humans, presenting a promising avenue for the development of selective inhibitors with minimal host toxicity.[1][2] Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing the Mg²⁺ and NADPH-dependent conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate.[2][3][4] Inhibition of Mt KARI disrupts the synthesis of essential amino acids, leading to bacterial growth inhibition. Therefore, determining the IC50 of potential inhibitors like this compound is a critical step in the early stages of drug discovery.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
Caption: Simplified branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Data Presentation
The following table summarizes the inhibitory activities of several known Mt KARI inhibitors, which can serve as a reference for interpreting the results for this compound.
| Inhibitor | IC50 (µM) | Ki (nM) | Assay Conditions | Reference |
| NR-107 | 18.47 | - | Not Specified | |
| ASIM-F | 27.02 | - | Not Specified | |
| Pyrimidinedione 1f | - | 23.3 | Time-dependent inhibition | [5][6] |
| MMV553002 Hydrolysis Product | - | 531 | - | [1] |
| NSC116565 | - | 95.4 | Slow binding | [1] |
| 151f | - | 8 | - | [1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound.
Experimental Workflow
Caption: Workflow for the in vitro determination of the IC50 of this compound.
Reagents and Materials
-
Enzyme: Purified recombinant Mt KARI
-
Inhibitor: this compound
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Substrate: 2-Acetolactate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 4 mM MgCl₂.[3]
-
Control Inhibitor (Optional): A known Mt KARI inhibitor for assay validation.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare fresh solutions of NADPH and 2-acetolactate in assay buffer.
-
-
Enzyme Inhibition Assay:
-
The assay should be performed at a constant temperature, typically 25°C or 37°C.[3][7]
-
In a 96-well plate or cuvette, add the following components in order:
-
Assay Buffer
-
Mt KARI enzyme to a final concentration of (e.g., 50-100 nM).
-
Serial dilutions of this compound or solvent control (for 0% inhibition) and a saturating concentration of a known inhibitor (for 100% inhibition).
-
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add NADPH to a final concentration of 0.2 mM.[3]
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate, to a final concentration equivalent to its Km value (e.g., 110 µM for Mt KARI).[7]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[7]
-
Data Analysis
-
Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percentage Inhibition:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] x 100
-
Where V₀ inhibitor is the initial velocity in the presence of the inhibitor and V₀ control is the initial velocity in the absence of the inhibitor (solvent only).
-
-
Determine IC50:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[8][9]
-
Conclusion
This application note provides a robust and detailed protocol for the in vitro determination of the IC50 value of this compound against Mycobacterium tuberculosis KARI. Accurate assessment of inhibitor potency is a cornerstone of the drug discovery process, and the methods described herein will enable researchers to reliably characterize novel anti-tubercular candidates targeting the BCAA biosynthesis pathway.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis (Mtb) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric method for determining the susceptibility of Mycobacterium tuberculosis to various antimicrobial agents.[1][2] Its application is crucial in the primary screening of novel compounds for anti-tubercular activity and for determining the Minimum Inhibitory Concentration (MIC) of potential drug candidates.[1][3] The assay offers significant advantages over traditional methods like the proportion method on solid media, including lower cost, higher throughput, and faster turnaround time, with results typically available within a week.[1][3][4]
The principle of the MABA is based on the reduction of the active ingredient, resazurin (a blue, non-fluorescent, and cell-permeable dye), to the highly fluorescent pink compound, resorufin, by metabolically active cells.[4][5][6] Viable, replicating Mtb cells maintain a reducing environment in the culture medium, facilitating this conversion.[7] When an effective inhibitor is present at a sufficient concentration, it inhibits bacterial replication and metabolism, preventing the reduction of resazurin.[1][4] The MIC is then determined as the lowest drug concentration that prevents this color change from blue to pink.[1]
Caption: Principle of the Alamar Blue Assay for Mtb.
Experimental Protocols
This section provides a detailed methodology for performing the MABA for Mtb inhibitors.
Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Sterile 96-well flat-bottom microplates
-
Middlebrook 7H9 Broth Base
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Glycerol
-
Tween 80 (Polysorbate 80)
-
Alamar Blue (Resazurin) reagent
-
Test compounds (potential inhibitors)
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin for controls)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile deionized water
-
Incubator set at 37°C
-
Biosafety Cabinet (Class II or higher)
-
Microplate reader (optional, for quantitative analysis)
Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves supplementing the base with 0.2% (v/v) glycerol, 10% (v/v) ADC or OADC supplement, and 0.05% (v/v) Tween 80. Filter-sterilize the complete medium.
-
Mtb Inoculum Preparation:
-
Grow Mtb in complete 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Allow the culture to settle for large clumps to sediment. Transfer the upper supernatant to a new tube.
-
Adjust the bacterial suspension with complete 7H9 broth to a McFarland standard of 1.0.
-
Prepare a final inoculum by diluting this suspension 1:50 in broth to achieve a concentration of approximately 1 x 10⁵ CFU/mL.[1]
-
-
Test Compound and Control Drug Preparation:
-
Dissolve test compounds and control drugs (e.g., Isoniazid) in DMSO to create high-concentration stock solutions (e.g., 10-20 mg/mL).
-
Further dilute these stock solutions in complete 7H9 broth to achieve a starting concentration that is twice the highest desired final concentration in the assay plate.
-
Assay Procedure
The following workflow outlines the key steps for setting up the MABA plate.
Caption: Standard experimental workflow for the MABA.
Step-by-Step Protocol:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation from the test wells.[1][8]
-
Broth Addition: Add 100 µL of complete 7H9 broth to all wells designated for the assay (e.g., rows B-G, columns 2-11).[8]
-
Drug Addition: Add 100 µL of the 2x starting drug concentration to the wells in column 2.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 2 to column 3. Mix well by pipetting up and down. Continue this process across the plate to column 10. After mixing column 10, discard the final 100 µL.
-
Controls:
-
Growth Control (No Drug): Column 11 should contain 100 µL of broth and will later receive the Mtb inoculum.
-
Sterility Control (No Mtb): Column 12 should contain only 200 µL of broth to check for contamination.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to all test wells (columns 2-11), bringing the final volume in each well to 200 µL. The final drug concentrations will now be half of the serial dilution concentrations.
-
First Incubation: Seal the plate with parafilm or a plate sealer and incubate at 37°C for 5-7 days.[1][8]
-
Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]
-
Second Incubation: Reseal the plate and incubate for an additional 24 hours at 37°C.[1]
-
Reading Results: Observe the plate. A pink color indicates bacterial growth, while a blue color indicates inhibition.[8]
Data Analysis and Interpretation
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.[1]
-
Visual Reading: The well with the lowest drug concentration that remains blue is recorded as the MIC.
-
Instrumental Reading (Optional): For quantitative results, fluorescence can be read using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7][9] Absorbance can also be read at 570 nm and 600 nm. The percentage of inhibition can be calculated relative to the positive (no drug) and negative (no cells) controls. The MIC is often defined as the concentration that inhibits growth by ≥90%.[4]
Data Presentation
The following table summarizes the typical MIC breakpoints for first-line anti-tuberculosis drugs against the H37Rv strain, as determined by MABA. These values serve as a benchmark for interpreting results from novel inhibitors.
| Drug | Abbreviation | Typical MIC Range (µg/mL) | Susceptibility Breakpoint (µg/mL) | Resistance Breakpoint (µg/mL) |
| Isoniazid | INH | 0.015 - 0.125 | ≤ 0.25[8] | ≥ 0.5[8] |
| Rifampicin | RIF | 0.06 - 0.5 | ≤ 1.0[8] | ≥ 2.0[8] |
| Ethambutol | EMB | 0.5 - 4.0 | ≤ 2.5[8] | ≥ 4.0[8] |
| Streptomycin | SM | 0.25 - 2.0 | ≤ 1.0[8] | ≥ 2.0[8] |
Note: MIC values can vary slightly between laboratories depending on minor protocol differences and reagent lots.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No color change in growth control (remains blue) | Inoculum was not viable or too dilute; Inactive Alamar Blue reagent. | Check the viability of the Mtb stock; Ensure correct inoculum density; Use a fresh lot of Alamar Blue reagent. |
| All wells, including high drug concentrations, turn pink | Compound is inactive; Drug degradation; Resistant Mtb strain used. | Verify compound concentration and integrity; Use a known susceptible strain (e.g., H37Rv) for comparison; Confirm MIC of control drugs. |
| Inconsistent results between replicates | Pipetting errors during serial dilution; Uneven cell distribution in the inoculum. | Use calibrated pipettes; Ensure the Mtb inoculum is well-mixed before dispensing into wells. |
| Perimeter wells show no growth or delayed growth | Evaporation from wells during incubation. | Ensure perimeter wells are filled with sterile water or PBS to maintain humidity.[1] |
| Compound interferes with Alamar Blue | The compound itself reduces resazurin or is a similar color. | Run a control plate with the compound and Alamar Blue in cell-free media to check for direct chemical interaction.[10] |
References
- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 6. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Mt KARI-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1][2] This pathway is essential for the bacterium's survival but is absent in humans, making KARI an attractive target for novel anti-tuberculosis therapeutics.[1][2] Mt KARI-IN-1 is a novel potent inhibitor of Mt KARI. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound against M. tuberculosis and to assess its impact on host cell viability.
Mechanism of Action
This compound is designed to inhibit KARI, the second enzyme in the BCAA synthesis pathway.[1][3] This enzyme catalyzes the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate.[1] By inhibiting this step, this compound is expected to deplete the intracellular pool of essential branched-chain amino acids (leucine, isoleucine, and valine), leading to the cessation of bacterial growth.
Caption: Inhibition of the BCAA pathway by this compound.
Key Cell-Based Assays
Three key cell-based assays are recommended to evaluate the efficacy of this compound:
-
Microplate Alamar Blue Assay (MABA): To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Intracellular BCAA Depletion Assay: To confirm the mechanism of action by measuring the reduction in branched-chain amino acids within bacterial cells.
-
Mammalian Cell Viability Assay (MTT): To assess the cytotoxicity of this compound against a relevant human cell line (e.g., A549 lung carcinoma cells) and determine the selectivity index.
Data Presentation
Table 1: Summary of Expected Efficacy and Cytotoxicity Data for this compound
| Parameter | Assay | Cell Line | Expected Value |
| Efficacy | |||
| Minimum Inhibitory Concentration (MIC) | MABA | M. tuberculosis H37Rv | 0.1 - 10 µM |
| BCAA Levels (Leucine) | BCAA Assay | M. tuberculosis H37Rv | >50% reduction |
| Cytotoxicity | |||
| Half-maximal Cytotoxic Conc. (CC50) | MTT Assay | A549 | >100 µM |
| Selectivity | |||
| Selectivity Index (SI = CC50/MIC) | MABA & MTT | - | >10 |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay quantitatively assesses the susceptibility of M. tuberculosis to this compound. The reduction of the blue resazurin dye to pink resorufin by viable bacteria provides a measure of cell growth.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Alamar Blue (Resazurin) solution
-
Sterile 96-well microplates
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Preparation of Drug Plate:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of this compound stock solution (e.g., 200 µM) to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, and so on, down the plate. Discard the final 100 µL from the last well.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the culture 1:50 in fresh 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After 7 days, add 30 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink (or shows a significant reduction in fluorescence).[4]
-
Intracellular Branched-Chain Amino Acid (BCAA) Depletion Assay
This assay confirms that this compound inhibits the BCAA pathway by measuring the levels of intracellular BCAAs in treated M. tuberculosis cells. Commercially available BCAA assay kits can be used for this purpose.[5][6][7]
Caption: Workflow for the BCAA Depletion Assay.
Materials:
-
M. tuberculosis H37Rv culture
-
This compound
-
Lysis buffer (e.g., with lysozyme and sonication)
-
BCA Protein Assay Kit
-
Branched Chain Amino Acid Assay Kit (e.g., from Sigma-Aldrich, Abcam)[5][7]
-
96-well plate and plate reader
Protocol:
-
Treatment of Bacteria:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Treat the cultures with this compound at 1x and 2x the predetermined MIC. Include an untreated control (DMSO vehicle).
-
Incubate for 24 to 48 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the pellet with PBS and resuspend in a suitable lysis buffer.
-
Lyse the cells (e.g., using a bead beater or sonicator).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
BCAA Quantification:
-
Determine the total protein concentration of the lysate for normalization.
-
Use a commercial BCAA assay kit according to the manufacturer's instructions.[8] This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output proportional to the BCAA concentration.[9]
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the BCAA concentration to the total protein concentration for each sample.
-
Calculate the percentage reduction in BCAA levels in the this compound treated samples compared to the untreated control.
-
Mammalian Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of this compound against a human cell line, which is crucial for assessing its therapeutic potential. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM or F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the half-maximal cytotoxic concentration (CC50) using non-linear regression analysis.
-
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of this compound. By determining its anti-mycobacterial potency, confirming its mechanism of action, and assessing its safety profile in mammalian cells, researchers can effectively advance the development of this promising anti-tuberculosis drug candidate.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 6. Branched Chain Amino Acid Assay Kit [cellbiolabs.com]
- 7. biocompare.com [biocompare.com]
- 8. Branched Chain Amino Acid Assay Kit | ABIN5067587 [antibodies-online.com]
- 9. mybiosource.com [mybiosource.com]
- 10. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model for Testing Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt). This pathway is essential for the bacterium's survival and is absent in mammals, making KARI an attractive target for novel anti-tuberculosis drugs. This document provides detailed application notes and protocols for establishing and utilizing an in vivo mouse model to test the efficacy, pharmacokinetics, and target engagement of Mt KARI inhibitors.
Signaling Pathway
The BCAA biosynthesis pathway is a fundamental metabolic route in M. tuberculosis. KARI, the second enzyme in this pathway, catalyzes the conversion of acetolactate to α,β-dihydroxyisovalerate. Inhibition of KARI disrupts the synthesis of essential amino acids, leading to bacterial growth inhibition and death.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Data Presentation
In Vitro Activity of Hypothetical Mt KARI Inhibitors
| Compound | KARI IC50 (nM) | M. tuberculosis H37Rv MIC (µM) |
| KARI-Inhibitor-A | 50 | 1.2 |
| KARI-Inhibitor-B | 25 | 0.8 |
| KARI-Inhibitor-C | 150 | 5.5 |
In Vivo Efficacy of a Representative Anti-Tuberculosis Compound in a Murine Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Frequency | Mean Log10 CFU/Lung (Day 28) |
| Vehicle Control | - | p.o. | QD | 6.5 ± 0.3 |
| Isoniazid | 25 | p.o. | QD | 4.2 ± 0.4 |
| Representative Compound | 50 | p.o. | QD | 5.1 ± 0.5 |
| Representative Compound | 100 | p.o. | QD | 4.5 ± 0.3 |
Pharmacokinetic Parameters of a Representative Anti-Tuberculosis Compound in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (h) |
| Representative Compound | 50 | p.o. | 2.5 | 2 | 15 | 4 |
| Representative Compound | 10 | i.v. | 8.0 | 0.25 | 12 | 3.5 |
Experimental Protocols
Formulation of Mt KARI Inhibitors for In Vivo Administration
Given that many small molecule inhibitors are poorly soluble in water, a suitable vehicle is crucial for oral administration.
Materials:
-
Mt KARI inhibitor compound
-
Vehicle options:
Protocol:
-
Determine the solubility of the Mt KARI inhibitor in various vehicles.
-
Based on solubility and tolerability, select the most appropriate vehicle. For many poorly soluble compounds, a suspension in 0.5% CMC or a solution in a co-solvent system like DMSO and corn oil is effective.[1][2][3]
-
Prepare the formulation by first creating a paste of the inhibitor with a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh daily before administration to the animals.
Murine Model of Tuberculosis Infection
A low-dose aerosol infection model is commonly used to mimic natural infection in humans.
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with appropriate supplements
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Prepare a single-cell suspension by sonication and adjust the bacterial concentration in PBS with 0.05% Tween 80 to achieve the desired inoculum.
-
Calibrate the aerosol exposure system to deliver approximately 100-200 bacilli per mouse into the lungs.
-
Place the mice in the exposure chamber and initiate the aerosolization process.
-
One day post-infection, sacrifice a subset of mice to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.
In Vivo Efficacy Study
Materials:
-
Infected mice
-
Formulated Mt KARI inhibitor
-
Standard anti-TB drug (e.g., Isoniazid) for positive control
-
Vehicle for negative control
-
Oral gavage needles
Protocol:
-
Randomly assign infected mice to treatment groups (vehicle control, positive control, and different doses of the Mt KARI inhibitor).
-
Begin treatment 2-4 weeks post-infection, once a chronic infection is established.
-
Administer the formulated compounds or controls daily via oral gavage for the duration of the study (typically 4 weeks).
-
Monitor the body weight of the mice weekly as an indicator of health.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates and incubate at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the bacterial load in each organ.
-
Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) Study
Materials:
-
Healthy, uninfected mice
-
Formulated Mt KARI inhibitor
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for drug quantification
Protocol:
-
Administer a single dose of the Mt KARI inhibitor to mice via the intended route (e.g., oral gavage) and an intravenous route for bioavailability determination.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
In Vivo Target Engagement Assay (Conceptual Protocol using CETSA)
The Cellular Thermal Shift Assay (CETSA) can be adapted to confirm that the KARI inhibitor binds to its target in the complex environment of an infected mouse lung.
Materials:
-
Infected and treated mice
-
Buffer for tissue homogenization (containing protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting or mass spectrometry equipment
Protocol:
-
Treat infected mice with the Mt KARI inhibitor or vehicle for a specified duration.
-
Euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue in a suitable buffer to create a lysate.
-
Divide the lysate into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler to induce protein denaturation.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mt KARI in the supernatant using either Western blotting with a specific anti-KARI antibody or by mass spectrometry.
-
A shift in the melting curve of Mt KARI in the inhibitor-treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: Experimental workflow for in vivo testing of Mt KARI inhibitors.
Caption: Logical relationship from inhibitor administration to therapeutic effect.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
Application Notes and Protocols for the Synthesis and Purification of Mt KARI-IN-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of analogs of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI) inhibitors. As the specific compound "Mt KARI-IN-1" is not publicly documented, this guide presents a generalized approach based on established research for potent Mt KARI inhibitors.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel drug targets and inhibitors.[1] The branched-chain amino acid (BCAA) biosynthesis pathway is an attractive target as it is essential for the survival of M. tuberculosis but absent in humans.[1][2] Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing a two-step reaction of alkyl migration and subsequent reduction.[3] Inhibition of Mt KARI leads to the disruption of BCAA synthesis, ultimately resulting in bacterial cell death. This document outlines the chemical synthesis, purification, and evaluation of small molecule inhibitors targeting Mt KARI.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis, highlighting the critical role of Ketol-acid reductoisomerase (KARI).
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Experimental Workflow
The general workflow for the synthesis, purification, and evaluation of Mt KARI inhibitor analogs is depicted below.
Caption: General Experimental Workflow for Mt KARI Inhibitor Analogs.
Data Presentation: Mt KARI Inhibitor Analogs
The following table summarizes the inhibitory activities of several reported Mt KARI inhibitors and their analogs.
| Compound ID | Chemical Class | Mt KARI Ki (nM) | Mt H37Rv MIC90 (µM) | Reference |
| MMV553002 (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | [1][4] |
| 2-aminophenol | Aminophenol | - | 1.10 | [1][4] |
| NSC116565 | Thiazolo[4,5-d]pyrimidine-dione | 95.4 | 20 | [1] |
| 151f (NSC116565 analog) | Phenyl derivative of NSC116565 | 8 | 18 | [1] |
| 1f (pyrimidinedione) | Pyrimidinedione | 23.3 | 12.7 | [5][6] |
| IpOHA | N-hydroxy-N-isopropyloxamate | ~26 | 9.8 µg/mL | [3] |
Experimental Protocols
I. General Synthesis Protocol for a Thiazolo[4,5-d]pyrimidine-dione Analog (based on NSC116565 analogs)
This protocol describes a representative synthesis of a thiazolo[4,5-d]pyrimidine-dione analog, a class of potent Mt KARI inhibitors.
Materials and Reagents:
-
Substituted thiourea
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a solution of sodium ethoxide in absolute ethanol, add the appropriately substituted thiourea and diethyl malonate.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain the final pure analog.
II. Purification Protocol for Mt KARI Inhibitor Analogs
This protocol outlines a general procedure for the purification of synthesized Mt KARI inhibitor analogs.
A. Column Chromatography:
-
Prepare a silica gel slurry in the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
B. High-Performance Liquid Chromatography (HPLC):
For higher purity, reversed-phase HPLC can be employed.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Column: A C18 column is commonly used.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the desired product.
-
Remove the solvent from the collected fraction by lyophilization or evaporation.
III. Mt KARI Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency (Ki) of the synthesized analogs against Mt KARI.
Materials and Reagents:
-
Purified Mt KARI enzyme
-
Assay buffer: 0.1 M Tris-HCl, pH 8.0, containing 50 mM MgCl2
-
NADPH
-
2-acetolactate (substrate)
-
Synthesized inhibitor analog
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~200 µM), and the Mt KARI enzyme (final concentration ~200 nM).
-
Add varying concentrations of the inhibitor analog to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor and cofactors for 30 minutes at room temperature.
-
Initiate the reaction by adding the substrate, 2-acetolactate (final concentration ~600 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
IV. Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol determines the whole-cell activity of the synthesized analogs against M. tuberculosis H37Rv.
Materials and Reagents:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized inhibitor analog
-
96-well microplates
-
Resazurin dye
Procedure:
-
Prepare serial dilutions of the inhibitor analogs in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
These protocols provide a foundational framework for the synthesis, purification, and evaluation of novel Mt KARI inhibitors. Researchers should adapt and optimize these methods based on the specific chemical properties of their target analogs.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Mt KARI Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI) inhibitors.
Troubleshooting Guide & FAQs
This section is designed to provide rapid assistance for common solubility issues encountered during experimentation with Mt KARI inhibitors.
Q1: My Mt KARI inhibitor is not dissolving in my primary solvent (e.g., DMSO). What should I do?
A1: Poor solubility in a primary solvent like DMSO can be addressed by:
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Gentle Heating: Warm the solution to 37°C in a water bath. Many compounds exhibit increased solubility at slightly elevated temperatures.
-
Sonication: Use a bath sonicator to break down any aggregates and facilitate dissolution.
-
Vortexing: Vigorous mixing can aid in the dissolution of stubborn compounds.
-
Solvent Change: If the inhibitor remains insoluble, consider a different primary solvent. However, ensure the new solvent is compatible with your downstream assays.
Q2: My inhibitor precipitated out of the solution after being added to my aqueous assay buffer. How can I prevent this?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
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Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the inhibitor in your assay.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility.[1] However, be mindful of the solvent's potential effects on enzyme activity and cell viability.
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pH Adjustment: The solubility of many ionizable compounds is pH-dependent.[1] Determine the pKa of your inhibitor and adjust the pH of your buffer to a range where the compound is more soluble.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Triton X-100, can be added to the buffer to increase the solubility of hydrophobic compounds.[2][3] Be sure to run appropriate vehicle controls to account for any effects of the surfactant itself.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]
Q3: I am observing inconsistent results in my enzyme inhibition assays, which I suspect is due to solubility issues. How can I confirm this and what steps can I take?
A3: Inconsistent results are a hallmark of solubility problems. To confirm and address this:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, which may appear as cloudiness or visible particles.
-
Kinetic vs. Equilibrium Solubility Assays: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate under your specific assay conditions.[5][6] This will help you establish a reliable working concentration range.
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Pre-incubation and Agitation: Ensure your inhibitor is fully dissolved in the assay buffer before adding other components. Gentle agitation during pre-incubation can also help.
-
Formulation Strategies: For in-vivo studies or more complex cellular assays, consider advanced formulation strategies like solid dispersions or lipid-based formulations to improve bioavailability.[7][8]
Q4: What are the key physicochemical properties I should consider for my Mt KARI inhibitor to predict potential solubility issues?
A4: Several physicochemical parameters can help predict the solubility of a compound. Key properties to consider include:
-
cLogP (calculated LogP): A measure of lipophilicity. Higher cLogP values (generally >5) are associated with lower aqueous solubility.
-
Molecular Weight (MW): Larger molecules (generally >500 Da) often have lower solubility.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs (>5) and HBAs (>10) can impact solubility.
-
Polar Surface Area (PSA): A PSA greater than 120 Ų can be indicative of poor permeability, which is often linked to solubility.
These parameters are part of Lipinski's Rule of Five, a useful guideline for predicting drug-likeness and oral bioavailability.[5][6][9]
Data Presentation: Physicochemical Properties of Anti-TB Agents
While specific solubility data for all known Mt KARI inhibitors are not extensively published, the following table summarizes key physicochemical properties for a range of anti-tuberculosis agents, providing a useful benchmark for researchers.
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Fluoroquinolones | Moxifloxacin | 401.4 | 2.3 | 2 | 6 |
| Rifamycins | Rifampicin | 822.9 | 4.9 | 6 | 13 |
| Nitroimidazoles | Pretomanid | 258.2 | 1.2 | 0 | 5 |
| Diarylquinolines | Bedaquiline | 555.5 | 7.3 | 1 | 4 |
| Ethambutols | Ethambutol | 204.3 | -0.2 | 4 | 2 |
Data compiled from publicly available resources and representative of general trends for these compound classes.
Experimental Protocols
1. Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.
-
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with nephelometry capabilities
-
-
Procedure:
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the DMSO stock solution of the test compound to the first well and mix thoroughly. This creates the highest concentration to be tested.
-
Perform serial dilutions across the plate to create a range of concentrations.
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Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility limit.[5]
-
2. Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Materials:
-
Solid form of the test compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[6][10]
-
Visualizations
Signaling Pathway
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Experimental Workflow
Caption: Troubleshooting workflow for improving the solubility of Mt KARI inhibitors.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ijpsr.com [ijpsr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. KEGG PATHWAY: Biosynthesis of amino acids - Mycobacterium tuberculosis CDC1551 [kegg.jp]
Technical Support Center: Optimizing Cell Permeability of Mt KARI Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) inhibitors, using Mt KARI-IN-1 as a representative lead compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the development of Mt KARI inhibitors.
| Question | Possible Causes | Suggested Solutions |
| My Mt KARI inhibitor shows potent enzymatic activity but has weak or no activity in whole-cell M. tuberculosis assays. What is the likely problem? | 1. Poor Permeability: The compound may not be able to cross the complex cell wall of M. tuberculosis. 2. Efflux: The compound is actively pumped out of the cell by efflux pumps. 3. Metabolic Instability: The compound is rapidly metabolized by the bacteria. | 1. Assess the physicochemical properties of your compound (e.g., logP, polar surface area). 2. Perform permeability assays (e.g., PAMPA, Caco-2) to quantify its ability to cross membranes. 3. Conduct a cellular uptake assay with M. tuberculosis or a surrogate species. 4. Run assays in the presence of efflux pump inhibitors to see if cellular activity is restored. |
| My lead compound, similar to this compound, has a high polar surface area (PSA). How can I modify it to improve permeability? | High PSA is often associated with a large number of hydrogen bond donors and acceptors, which can hinder membrane crossing. | 1. Masking Polar Groups: Introduce non-polar, lipophilic groups to shield the polar functionalities. This can sometimes be done in a way that the masking group is cleaved inside the cell (prodrug approach). 2. Reduce Hydrogen Bond Donors: N-methylation of amides or replacement of amines with other functional groups can reduce the number of hydrogen bond donors. 3. Intramolecular Hydrogen Bonding: Modify the molecule to encourage the formation of internal hydrogen bonds, which can reduce the effective PSA. |
| The ClogP of my inhibitor is in a desirable range, but it still shows poor permeability. What other factors should I consider? | 1. Molecular Weight and Size: Large, bulky molecules can have difficulty diffusing across membranes. 2. Charge: Charged molecules generally have lower passive permeability. 3. Conformational Rigidity: Flexible molecules may need to adopt an energetically unfavorable conformation to cross the membrane. | 1. Consider if the molecular weight can be reduced by removing non-essential parts of the scaffold. 2. If the molecule is charged at physiological pH, consider designing neutral analogs or prodrugs. 3. Introduce conformational constraints, such as cyclization, to lock the molecule in a more permeable conformation.[1][2] |
| How do I differentiate between poor permeability and active efflux as the cause of low cellular activity? | These two mechanisms can produce similar initial observations. | 1. Perform a bi-directional Caco-2 assay. A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) suggests active efflux.[3] 2. Use a bacterial cellular uptake assay and include known efflux pump inhibitors. An increase in intracellular concentration of your compound in the presence of an inhibitor points to efflux. |
Frequently Asked Questions (FAQs)
Q1: What is Mt KARI and why is it a target for tuberculosis drug development?
A1: Mt KARI, or Mycobacterium tuberculosis ketol-acid reductoisomerase, is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4][5] This pathway is essential for the survival of the bacterium but is not present in humans, making Mt KARI an attractive target for the development of new anti-tuberculosis drugs with potentially low host toxicity.[4][5]
Q2: What is this compound?
A2: this compound is a potent inhibitor of the Mt KARI enzyme, with a reported Ki value of 3.06 μM. It serves as a lead compound for the development of more effective anti-tuberculosis agents. Its CAS number is 2987760-64-3.
Q3: What are the primary barriers to small molecule entry into Mycobacterium tuberculosis?
A3: M. tuberculosis has a complex and lipid-rich cell wall that acts as a formidable permeability barrier. This multi-layered structure, which includes an outer membrane, a peptidoglycan layer, and a plasma membrane, restricts the passive diffusion of many small molecules. Additionally, like many bacteria, it possesses efflux pumps that can actively remove foreign compounds from the cell.
Q4: What are the common strategies to improve the cell permeability of a lead compound?
A4: Several medicinal chemistry strategies can be employed to enhance cell permeability:
-
Prodrug Approach: A biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active parent drug.[1][5] This can be used to mask polar groups and improve lipophilicity.
-
Lipophilicity Adjustment: Modifying the balance between lipophilicity and hydrophilicity is crucial. This can involve adding or removing lipophilic or polar functional groups.[5]
-
Reduction of Hydrogen Bonds: Reducing the number of hydrogen bond donors can decrease the energy penalty for moving from an aqueous environment to the lipidic membrane interior.[6]
-
Molecular Size Reduction: Smaller molecules generally exhibit better permeability. Removing non-essential bulky groups can be beneficial.[5]
-
Cyclization: Constraining the molecule's conformation through cyclization can reduce the entropic penalty of membrane crossing and shield polar groups.[1][2]
Q5: What is the difference between a PAMPA and a Caco-2 assay?
A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane.[7] It is a high-throughput and cost-effective method for predicting passive permeability. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the human intestinal epithelium. This assay can measure both passive diffusion and active transport processes, including efflux.
Quantitative Data Summary
The following table presents hypothetical permeability data for a lead compound, such as this compound, and its chemically modified analogs designed to have improved permeability. This data illustrates how different chemical modifications can impact permeability and efflux.
| Compound | Modification | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Papp (B→A) (10-6 cm/s) | Efflux Ratio (B→A / A→B) | Calculated logP |
| Lead Compound (e.g., this compound) | - | 0.8 | 0.5 | 2.5 | 5.0 | 2.1 |
| Analog 1 | Prodrug (Ester) | 4.5 | 3.0 | 3.3 | 1.1 | 3.5 |
| Analog 2 | N-methylation | 2.5 | 1.8 | 2.0 | 1.1 | 2.8 |
| Analog 3 | Reduced PSA | 6.2 | 5.1 | 5.5 | 1.1 | 3.2 |
| Analog 4 | Cyclized | 7.5 | 6.8 | 7.0 | 1.0 | 3.0 |
Papp: Apparent Permeability Coefficient. A higher Papp indicates greater permeability. An Efflux Ratio > 2 is indicative of active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.
-
Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the test compound solution is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated at room temperature for 4-18 hours to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the following equation:
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a compound across a human intestinal cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
A→B Permeability: The test compound (typically at 1-10 µM) is added to the apical (A) side, and the appearance of the compound on the basolateral (B) side is monitored over time (e.g., 2 hours).
-
B→A Permeability: The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is monitored. This is done to assess active efflux.
-
Sampling and Analysis: Samples are taken from the receiving compartment at specified time points and analyzed by LC-MS/MS.
-
Papp Calculation: The apparent permeability is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined to identify if the compound is a substrate of efflux transporters.[3]
Bacterial Cellular Uptake Assay
Objective: To measure the intracellular accumulation of a compound in bacterial cells.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis (or a suitable surrogate like M. smegmatis) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with PBS, and resuspend them to a specific optical density (e.g., OD600 of 0.5) in uptake buffer.
-
Incubation: Add the test compound (at a defined concentration) to the bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At various time points, take aliquots of the suspension.
-
Separation: Separate the bacterial cells from the extracellular medium. This is often done by centrifuging the cells through a layer of silicone oil to rapidly separate the pellet from the supernatant.
-
Cell Lysis: Lyse the bacterial pellets using mechanical (e.g., bead beating) or chemical methods.
-
Quantification: Quantify the concentration of the compound in the cell lysate using LC-MS/MS.
-
Data Analysis: The intracellular concentration is typically normalized to the amount of cellular protein or the number of cells.
Visualizations
Caption: Simplified branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: Experimental workflow for assessing and optimizing inhibitor permeability.
Caption: Troubleshooting decision tree for low cellular activity of inhibitors.
References
- 1. Overcoming problems of poor drug penetration into bacteria: challenges and strategies for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy Mt KARI-IN-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Off-Target Effects of KARI Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ketol-Acid Reductoisomerase (KARI) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ketol-Acid Reductoisomerase (KARI) and why is it a drug target?
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for the growth of plants, bacteria, fungi, and archaea, but is absent in animals. This makes KARI an attractive target for the development of new herbicides and antimicrobial agents with potentially low toxicity to mammals.
Q2: What are the known classes of KARI inhibitors?
KARI inhibitors can be broadly categorized based on their mechanism of action. Some are transition-state analogs that mimic the enzyme's natural substrate complex, often exhibiting slow-binding kinetics.[1][2] Examples include N-hydroxy-N-isopropyloxamate (IpOHA) and 2-dimethylphosphinoyl-2-hydroxy acetate (Hoe704).[1][2] Others are competitive inhibitors that vie with the substrate or the cofactor NADPH for binding to the active site.[1][3]
Q3: What are the potential off-target effects of KARI inhibitors?
While KARI's absence in animals is advantageous, off-target effects can still arise. These may include:
-
Cross-reactivity with other reductoisomerases: KARI belongs to the larger family of NAD(P)H-dependent oxidoreductases. Inhibitors may show affinity for other enzymes in this family that share structural similarities in their cofactor binding sites.
-
Interaction with unrelated proteins: As with any small molecule, there is a possibility of binding to unintended protein targets, leading to unexpected cellular phenotypes or toxicity.
-
Metabolic pathway perturbations: Inhibition of KARI can lead to the accumulation of its substrate, 2-acetolactate, which may have downstream metabolic consequences or even interfere with the inhibitor's efficacy.[1][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with KARI inhibitors.
Issue 1: Inhibitor shows lower than expected potency in cellular assays compared to in vitro enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). Consider using cell lines with known differences in membrane transporter expression. |
| Inhibitor efflux | Use efflux pump inhibitors (e.g., verapamil) as a control to see if potency is restored. |
| Inhibitor metabolism/degradation | Analyze inhibitor stability in cell culture medium and cell lysates over time using LC-MS. |
| High intracellular substrate concentration | For competitive inhibitors, high levels of the KARI substrate, 2-acetolactate, can outcompete the inhibitor.[1][3] Try to modulate substrate levels if possible or use a more potent inhibitor. |
| Slow-binding kinetics | For slow-binding inhibitors like IpOHA, a longer pre-incubation time with the cells before adding the substrate might be necessary to achieve maximal inhibition.[1][2] |
Issue 2: Unexpected or inconsistent results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer conditions | Ensure the assay buffer is at the optimal pH and temperature for KARI activity. Buffers should be at room temperature, not ice-cold.[4] |
| Enzyme instability | Use freshly prepared or properly stored enzyme aliquots. Avoid repeated freeze-thaw cycles.[5][6] |
| Inhibitor precipitation | Check the solubility of your inhibitor in the assay buffer. A small amount of DMSO can be used, but the final concentration should be kept low and consistent across all experiments.[5] |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. Contaminants can inhibit or alter enzyme activity.[6] |
| Incorrect measurement parameters | Ensure you are measuring the initial velocity of the reaction and that the reaction is linear over the measurement period.[7] |
Issue 3: Observing a phenotype that is inconsistent with KARI inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effect | This is a strong indicator of an off-target effect. The observed phenotype might be due to the inhibitor binding to another protein. |
| - | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of your inhibitor to KARI in a cellular context. (See Experimental Protocols section). |
| - | Conduct a proteome-wide thermal shift assay (MS-CETSA) to identify other potential protein targets. |
| - | Use a structurally distinct KARI inhibitor as a control. If the same phenotype is observed, it is more likely to be an on-target effect. |
| - | Perform a genetic knockdown or knockout of KARI (e.g., using CRISPR/Cas9 or siRNA). If the phenotype of the genetic perturbation matches the inhibitor-induced phenotype, it supports an on-target mechanism. |
Data Presentation: KARI Inhibitor Comparison
The following table summarizes the kinetic parameters of some known KARI inhibitors. Note that values can vary depending on the KARI ortholog and assay conditions.
| Inhibitor | Target Organism/Enzyme | Ki (app) | Inhibition Mechanism | Key Characteristics |
| IpOHA | Mycobacterium tuberculosis KARI | ~26 nM[8] | Slow-binding, transition state analog[1][2] | Binds slowly but tightly.[2] |
| Campylobacter jejuni KARI | - | Irreversible, binds rapidly[8] | ||
| Hoe 704 | Mycobacterium tuberculosis KARI | 300 nM[8] | Reversible, transition state analog[1][2] | More potent herbicide than IpOHA.[9] |
| Campylobacter jejuni KARI | 110 nM[8] | Reversible[8] | ||
| CPD | Mycobacterium tuberculosis KARI | 3.03 µM[8] | Reversible[8] | |
| Campylobacter jejuni KARI | 0.59 µM[8] | Reversible[8] | ||
| 1f (pyrimidinedione) | Mycobacterium tuberculosis KARI | 23.3 nM[1][3] | Competitive (with AL and NADPH), time-dependent[1][3] | Shows antituberculosis activity.[3] |
| Oryza sativa KARI | 146 nM[3] | Competitive (with AL), uncompetitive (with NADPH)[3] | No time-dependent inhibition observed.[3] |
Experimental Protocols
Protocol 1: In Vitro KARI Activity Assay
This protocol describes a standard method for measuring KARI activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified KARI enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
NADPH solution
-
2-acetolactate (substrate) solution
-
KARI inhibitor stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of the enzyme, NADPH, and substrate in the assay buffer.
-
Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, KARI enzyme, and varying concentrations of the inhibitor (or DMSO for the control). For slow-binding inhibitors, a pre-incubation step of 15-30 minutes at room temperature is recommended.[1]
-
Initiate the Reaction: Start the reaction by adding the substrate, 2-acetolactate, to all wells.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to KARI inside intact cells.[10][11]
Materials:
-
Cell line expressing KARI
-
Cell culture medium
-
KARI inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-KARI antibody
Procedure:
-
Cell Treatment: Treat cultured cells with your KARI inhibitor at various concentrations (include a vehicle control). Incubate for a sufficient time to allow for cell penetration and binding.
-
Heat Shock: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells using your preferred method (e.g., three freeze-thaw cycles). Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble KARI at each temperature and inhibitor concentration by SDS-PAGE and Western blotting using an anti-KARI antibody.
-
Data Analysis: A stabilizing ligand will result in more soluble KARI at higher temperatures compared to the control. Plot the amount of soluble KARI against the temperature for each inhibitor concentration to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
Caption: The role of KARI in the BCAA biosynthesis pathway and its inhibition.
Caption: A logical workflow for troubleshooting unexpected results with KARI inhibitors.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. google.com [google.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Time-Dependent Inhibition of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the time-dependent inhibition of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI).
Frequently Asked Questions (FAQs)
Q1: What is time-dependent inhibition (TDI) and why is it important in the context of Mt KARI?
A1: Time-dependent inhibition is a phenomenon where the inhibitory effect of a compound on an enzyme increases with the duration of pre-incubation.[1][2] This is in contrast to reversible inhibitors, where the binding equilibrium is reached rapidly. For Mt KARI, a key enzyme in the essential branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, TDI is a critical characteristic to evaluate in potential drug candidates.[3][4] Inhibitors that exhibit TDI can have a more sustained effect in vivo, as the enzyme's activity does not immediately recover upon clearance of the inhibitor.
Q2: What are the key parameters to determine when characterizing a time-dependent inhibitor of Mt KARI?
A2: The primary parameters to determine are:
-
IC50 Shift: A decrease in the IC50 value after pre-incubating the inhibitor with the enzyme. A significant shift is a strong indicator of TDI.[5]
-
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.
-
kinact (Maximal Rate of Inactivation): The maximum rate at which the enzyme is inactivated by the inhibitor.
-
kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme. For slow-binding inhibitors, this is a key parameter.[3]
Q3: How can I distinguish between reversible and irreversible time-dependent inhibition?
A3: A common method to differentiate between reversible and irreversible TDI is a "jump dilution" experiment. After pre-incubating the enzyme and inhibitor to allow for inhibition to occur, the mixture is rapidly diluted. If the enzyme activity recovers over time, the inhibition is reversible. If the activity does not recover, the inhibition is likely irreversible due to the formation of a covalent bond or a very tightly bound complex.
Q4: My inhibitor doesn't show a classic IC50 shift, but the inhibition progress curves are non-linear. What could be the reason?
A4: This could indicate a "slow-binding" inhibitor. Slow-binding inhibitors may not show a dramatic IC50 shift in standard fixed-time point assays, but their inhibitory effect will increase over the time course of the reaction. Analyzing the full progress curves of the reaction is crucial to characterize this type of inhibition and to determine the association rate constant (kon).[3]
Q5: What are some common sources of error in Mt KARI TDI assays?
A5: Common pitfalls include:
-
Incorrect buffer or cofactor concentrations: Mt KARI activity is dependent on Mg2+ and NADPH. Ensure these are at optimal concentrations.
-
Enzyme instability: Use freshly prepared or properly stored enzyme to avoid loss of activity during the experiment.
-
Inhibitor solubility issues: Poorly soluble inhibitors can lead to inaccurate and irreproducible results. It is advisable to dissolve them in a small amount of an appropriate solvent like DMSO.
-
Inappropriate inhibitor concentration range: The range of inhibitor concentrations should bracket the expected Ki or IC50 values.
-
Insufficient pre-incubation time: For some inhibitors, a longer pre-incubation period may be necessary to observe a significant time-dependent effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate due to evaporation. | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure thorough mixing of all solutions before and after addition to the assay plate.- Avoid using the outer wells of the plate or fill them with buffer/water to minimize evaporation from adjacent wells. |
| No enzyme activity or very low signal | - Inactive enzyme.- Incorrect assay buffer pH or composition.- Omission of a critical reagent (e.g., NADPH, Mg2+).- Incorrect wavelength settings on the plate reader. | - Verify enzyme activity with a positive control inhibitor.- Prepare fresh assay buffer and confirm the pH.- Double-check that all necessary components are added to the reaction mixture.- Ensure the plate reader is set to the correct wavelength for monitoring NADPH oxidation (typically 340 nm). |
| Linear inhibition curves (no time-dependence observed) | - The inhibitor is a rapid, reversible inhibitor.- The pre-incubation time is too short.- The inhibitor concentration is too low. | - Confirm this by performing the assay with no pre-incubation; the IC50 should be similar.- Increase the pre-incubation time with the inhibitor.- Test a higher range of inhibitor concentrations. |
| Enzyme activity increases over time in the presence of the inhibitor | - The inhibitor is unstable in the assay buffer and is degrading over time.- The inhibitor is being metabolized by the enzyme to a less active species (unlikely for purified Mt KARI but possible with cell lysates). | - Assess the stability of the inhibitor in the assay buffer over the time course of the experiment using an independent method (e.g., HPLC).- If using cell lysates, consider the possibility of metabolic conversion. |
| IC50 value is highly dependent on the enzyme concentration | - The inhibitor is a "tight-binding" inhibitor, where the concentration of the inhibitor is close to the enzyme concentration. | - This violates the assumptions of standard IC50 analysis. Use the Morrison equation to analyze the data and determine the true Ki.[6] |
Quantitative Data for Mt KARI Inhibitors
| Inhibitor | Inhibition Type | Ki (nM) | kon (M-1s-1) | MIC90 (µM) | Reference |
| 1f (a pyrimidinedione) | Time-dependent | 23.3 | Not Reported | 12.7 | [4] |
| NSC116565 | Slow-binding | 95.4 | 1380 | 20 | [3] |
| 3-(methylsulfonyl)-2-oxopropanic acid | Not specified | 531 | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: IC50 Shift Assay for Identifying Time-Dependent Inhibition of Mt KARI
This assay is designed to determine if a compound exhibits time-dependent inhibition by comparing its IC50 value with and without a pre-incubation period.
Materials:
-
Purified Mt KARI enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2[7]
-
NADPH
-
2-acetolactate (substrate)
-
Test inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X NADPH solution in assay buffer.
-
Prepare a series of 4X inhibitor dilutions in assay buffer containing a constant percentage of DMSO.
-
Prepare a 4X substrate solution (2-acetolactate) in assay buffer.
-
-
Set up the Assay Plates (Two plates: No Pre-incubation and 30-min Pre-incubation):
-
No Pre-incubation Plate:
-
Add 25 µL of 4X inhibitor dilutions to the wells.
-
Add 25 µL of assay buffer.
-
To initiate the reaction, add a 50 µL mixture of 2X enzyme and 2X NADPH.
-
Immediately add 25 µL of 4X substrate to start the reaction.
-
-
30-min Pre-incubation Plate:
-
Add 25 µL of 4X inhibitor dilutions to the wells.
-
Add a 50 µL mixture of 2X enzyme and 2X NADPH.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, add 25 µL of 4X substrate to start the reaction.
-
-
-
Data Acquisition:
-
Immediately after adding the substrate, monitor the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration for both plates.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for both the no pre-incubation and 30-min pre-incubation conditions.
-
An IC50 shift is calculated as the ratio of the IC50 (no pre-incubation) / IC50 (30-min pre-incubation). A shift of >1.5 is generally considered indicative of TDI.[5]
-
Protocol 2: Determination of kinact and KI for a Time-Dependent Inhibitor of Mt KARI
This experiment is performed for compounds that show a significant IC50 shift to determine the kinetic parameters of inactivation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Inactivation:
-
Prepare several dilutions of the time-dependent inhibitor in assay buffer.
-
In separate tubes, pre-incubate Mt KARI with each inhibitor concentration in the presence of NADPH at 37°C.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the enzyme-inhibitor mixture.
-
-
Measurement of Residual Activity:
-
Rapidly dilute the aliquot from the pre-incubation mixture into a solution containing the substrate (2-acetolactate) to start the reaction. The dilution should be at least 20-fold to minimize further inhibition by the free inhibitor.
-
Immediately monitor the rate of NADPH oxidation at 340 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.
-
Visualizations
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: Experimental workflow for the IC50 shift assay.
Caption: Workflow for determining kinact and KI.
References
- 1. researchgate.net [researchgate.net]
- 2. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Reversible and Time-Dependent Inhibitory Effects of Kalanchoe crenata on CYP2C19 and CYP3A4 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Mt KARI Inhibitors (Benzoxazinone Series)
Disclaimer: The following troubleshooting guide is based on the synthesis of benzoxazinone-based inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI). While a specific compound "Mt KARI-IN-1" was not identified in publicly available literature, this guide addresses common challenges encountered during the synthesis of this class of compounds, which are known to be potent Mt KARI inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a significantly lower than expected yield in the initial cyclization step to form the 2H-benzo[b][1][2]oxazin-3(4H)-one core. What are the potential causes and solutions?
A1: Low yield in the formation of the benzoxazinone ring is a common issue. Several factors could be at play, primarily related to the reactivity of the starting materials and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal; for some syntheses, gentle heating (e.g., 60°C) may be required to drive the reaction forward.[3]
-
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the acyl chloride starting materials can interfere with the reaction.
-
Solution: Ensure the 2-aminophenol is free of oxidation products (often indicated by a dark color). Recrystallize or purify the starting materials if necessary. Use freshly opened or distilled acyl chloride.
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the phenolic hydroxyl group and scavenging the HCl byproduct.
-
Solution: Triethylamine (TEA) is commonly used. Ensure it is dry and used in the correct stoichiometric amount (at least two equivalents). If the reaction is still sluggish, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) could be trialed.
-
-
Solvent Choice: The solvent must be inert and able to dissolve the starting materials.
-
Solution: Anhydrous chloroform, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable choices. Ensure the solvent is thoroughly dried before use, as water can hydrolyze the acyl chloride.
-
Q2: My final product after the SNAr coupling step is impure, and I am losing a significant amount of product during purification. How can I improve the purity and recovery?
A2: The nucleophilic aromatic substitution (SNAr) step to introduce a substituent at the 3-position of the benzoxazinone can lead to side products and purification challenges.[2]
Potential Causes & Troubleshooting Steps:
-
Side Reactions: The nucleophile may react at other positions, or self-condensation of the starting materials might occur.
-
Solution: Control the reaction temperature carefully; SNAr reactions are often sensitive to heat. Adding the nucleophile slowly to the reaction mixture can also minimize side product formation.
-
-
Purification Method: Column chromatography is often necessary but can lead to product loss.
-
Solution: Optimize your chromatography conditions. Use a solvent system that provides good separation on TLC. Consider alternative purification methods like recrystallization if the product is a solid and the impurities have different solubility profiles.
-
-
Work-up Procedure: Incomplete removal of reagents or byproducts during the aqueous work-up can complicate purification.
-
Solution: Ensure thorough extraction with an appropriate organic solvent and washing of the organic layer to remove all water-soluble impurities. A final brine wash can aid in removing residual water before drying the organic phase.
-
Data Presentation
Table 1: Troubleshooting Summary for Benzoxazinone Synthesis
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield in Cyclization | Incomplete reaction | Increase reaction time and/or temperature. | Increased conversion to the desired benzoxazinone. |
| Impure starting materials | Purify 2-aminophenol and acyl chloride. | Reduced side reactions and improved yield. | |
| Inappropriate base | Use a dry, non-nucleophilic base in the correct stoichiometry. | Efficient deprotonation and HCl scavenging. | |
| Wet solvent | Use anhydrous solvent. | Prevents hydrolysis of the acyl chloride. | |
| Impure Final Product | Side reactions during SNAr | Control temperature and addition rate of the nucleophile. | Minimized formation of byproducts. |
| Inefficient purification | Optimize column chromatography or attempt recrystallization. | Higher purity and better recovery of the final product. | |
| Inadequate work-up | Ensure thorough extraction and washing. | Cleaner crude product, simplifying purification. |
Experimental Protocols
Protocol 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Core
This protocol is a general representation for the cyclization reaction.
-
Dissolve 2-aminophenol (1.0 eq) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.5 eq) in anhydrous chloroform to the reaction mixture over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 16 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture and wash with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2H-benzo[b][1][2]oxazin-3(4H)-one.
Visualizations
Below are diagrams illustrating the relevant biological pathway and a general experimental workflow.
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway highlighting the role of Mt KARI.
Caption: General experimental workflow for the synthesis of benzoxazinone-based Mt KARI inhibitors.
References
Technical Support Center: Minimizing Inhibitor Degradation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to inhibitor degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My inhibitor seems to lose its effect over the course of my long-term experiment. What could be the cause?
A1: Loss of inhibitor activity over time is a common issue and can be attributed to several factors. The most likely cause is the degradation of the inhibitor in the cell culture medium. Factors such as the inherent chemical stability of the compound, pH of the medium, temperature, exposure to light, and enzymatic degradation by cellular components can all contribute to the breakdown of the inhibitor. For example, some inhibitors are known to have short half-lives in aqueous solutions. It is also possible that the target protein is being newly synthesized, replenishing the inhibited pool.
Q2: I've noticed a precipitate in my cell culture medium after adding my inhibitor. What should I do?
A2: Precipitate formation upon addition of an inhibitor is often due to its low solubility in aqueous solutions, especially when diluting a concentrated stock (e.g., in DMSO) into the culture medium.[1] To address this, you can try to further dilute the inhibitor stock in your solvent before adding it to the medium.[1] It is also recommended to ensure the final solvent concentration in the culture is low, typically below 0.1% for DMSO, and to always include a vehicle control in your experiment.[1] Warming the solution to 37°C and gentle mixing can also help to redissolve the precipitate. If precipitation persists, it may be necessary to use a different solvent or a specialized formulation of the inhibitor.
Q3: How should I properly store my inhibitor stock solutions to prevent degradation?
A3: Proper storage is crucial for maintaining the potency of your inhibitors. Most inhibitors, especially when dissolved in solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] It is also important to protect light-sensitive compounds from light by using amber vials or wrapping them in foil. Always refer to the manufacturer's data sheet for specific storage recommendations for each inhibitor.
Q4: Can components of my cell culture medium affect the stability of my inhibitor?
A4: Yes, components in the cell culture medium can significantly impact inhibitor stability. For instance, serum contains enzymes that can metabolize inhibitors. Other components like amino acids (e.g., cysteine) and metal ions can also contribute to the degradation of certain compounds.[3] If you suspect that your medium is causing degradation, you may consider using a serum-free medium or a chemically defined medium if appropriate for your cell type.
Q5: What is the difference between a reversible and an irreversible inhibitor, and how does this affect my experiment?
A5: Reversible inhibitors bind to their target non-covalently and can dissociate, while irreversible inhibitors typically form a covalent bond with their target, leading to permanent inactivation.[2] The type of inhibitor will influence your experimental design. For example, with a reversible inhibitor, continuous presence of the compound in the medium is necessary to maintain inhibition. For an irreversible inhibitor, a shorter exposure may be sufficient to achieve sustained target inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Variable Inhibitor Potency (IC50 Values)
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Assess the stability of your inhibitor in your specific cell culture medium over the time course of your experiment (see Experimental Protocol 1). |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Cell Seeding Density | Optimize and standardize your cell seeding density to ensure reproducibility between experiments. |
| Variability in Drug Treatment Time | Ensure the duration of inhibitor treatment is consistent across all experiments. |
| Solvent Effects | Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and include a vehicle-only control. |
Issue 2: Unexpected Cytotoxicity at "Non-toxic" Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The inhibitor may have off-target effects at the concentration used. Review the literature for known off-target activities of your inhibitor. Consider using a more specific inhibitor if available. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%). |
| Inhibitor Degradation into a Toxic Byproduct | Degradation products of the inhibitor may be more toxic than the parent compound. Test the stability of your inhibitor and the toxicity of potential degradation products if known. |
| Synergistic Effects with Media Components | Components in the cell culture medium could be interacting with the inhibitor to produce a toxic effect. |
| Incorrect Inhibitor Concentration | Double-check all calculations and dilutions to ensure the final inhibitor concentration is correct. |
Quantitative Data on Inhibitor Stability
The stability of an inhibitor in cell culture medium is a critical factor for the success of an experiment. Below are tables summarizing the stability of some commonly used inhibitors. Please note that these values can be influenced by the specific cell line, medium formulation, and experimental conditions.
Table 1: Stability of Common Protease Inhibitors in Aqueous Solutions
| Inhibitor | Target | Type | Stock Solvent | Stability of Working Solution |
| AEBSF | Serine proteases | Irreversible | H₂O | Stable for several hours at room temperature. |
| Aprotinin | Serine proteases | Reversible | H₂O | Loses activity at pH <3 or >10. |
| Bestatin | Aminopeptidases | Reversible | Methanol | Low stability in aqueous solutions.[2] |
| E-64 | Cysteine proteases | Irreversible | H₂O | Highly stable in aqueous solutions.[2] |
| Leupeptin | Serine & Cysteine proteases | Reversible | H₂O | Low stability at working concentration.[2] |
| Pepstatin A | Aspartic proteases | Reversible | DMSO | Highly stable.[2] |
| PMSF | Serine proteases | Irreversible | DMSO/Ethanol | Highly unstable in aqueous solutions (half-life of ~30 min at pH 8.0).[2] |
Table 2: Stability of Selected Kinase and Phosphatase Inhibitors
| Inhibitor | Target Class | Stability in Cell Culture |
| Staurosporine | Broad-spectrum Kinase | Stock solutions in DMSO are stable for at least 6 months at -20°C.[4][5] |
| Wortmannin | PI3K | Short half-life of approximately 10 minutes in tissue culture.[1] |
| Okadaic Acid | Serine/Threonine Phosphatase | Stock solutions in DMSO are stable for 1-2 months at -20°C.[6] In aqueous solution, it is more stable as a sodium salt.[6] |
| Ibrutinib (BTK inhibitor) | Kinase | Short half-life in patients.[7] |
| Acalabrutinib (BTK inhibitor) | Kinase | Short half-life in patients.[7] |
| Zanubrutinib (BTK inhibitor) | Kinase | Longer half-life compared to ibrutinib and acalabrutinib in patients.[7] |
| LB-100 | Phosphatase | Hydrolyzes in aqueous solutions with a half-life of 3.2 to 4.9 hours at 37°C in cell culture medium.[8] |
Experimental Protocols
Experimental Protocol 1: Determining Inhibitor Stability in Cell Culture Medium using HPLC-UV
Objective: To determine the half-life of an inhibitor in a specific cell culture medium over time.
Materials:
-
Inhibitor of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Spike Cell Culture Medium: Add the inhibitor stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is low.
-
Time-Course Incubation: Aliquot the inhibitor-containing medium into microcentrifuge tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator and immediately place it on ice or at -80°C to stop any further degradation. The t=0 sample should be collected immediately after adding the inhibitor.
-
Sample Preparation for HPLC: If the medium contains proteins (e.g., from FBS), precipitate them by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium). Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient and flow rate to achieve good separation of the inhibitor peak.
-
Set the UV detector to the wavelength of maximum absorbance for your inhibitor.
-
Inject a standard solution of the inhibitor to determine its retention time and create a standard curve.
-
Inject the supernatant from each time point sample.
-
-
Data Analysis:
-
Measure the peak area of the inhibitor at each time point.
-
Use the standard curve to determine the concentration of the inhibitor at each time point.
-
Plot the concentration of the inhibitor versus time.
-
Calculate the half-life (t₁/₂) of the inhibitor by fitting the data to a first-order decay model.
-
Visualizations
Caption: Troubleshooting decision tree for inconsistent inhibitor efficacy.
Caption: General experimental workflow for determining inhibitor stability.
Caption: Simplified mTOR signaling pathway with inhibitor targets.
References
- 1. Peer review in Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia | eLife [elifesciences.org]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mycobacterium tuberculosis (Mtb) Strain Selection for Inhibitor Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Mycobacterium tuberculosis (Mtb) strains for inhibitor testing.
Frequently Asked Questions (FAQs)
Q1: Which Mtb strain should I use for my initial inhibitor screening?
For initial in vitro screening of new chemical entities, the most commonly used strain is H37Rv . It is a virulent, well-characterized laboratory reference strain with a known genome sequence, making it a reliable benchmark.[1] For laboratories not equipped with a Biosafety Level 3 (BSL-3) facility, the avirulent H37Ra strain can be a suitable surrogate for many initial studies, as it shows comparable minimum inhibitory concentrations (MICs) for most anti-TB drugs.[2][3]
Q2: What are the biosafety requirements for working with Mtb?
Work with virulent M. tuberculosis strains, including H37Rv and clinical isolates, must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[4][5][6] This is due to the risk of aerosol transmission of this pathogen. Avirulent strains like H37Ra or engineered auxotrophic strains may be handled in a BSL-2 laboratory with appropriate safety precautions.[3][5][7] Always consult your institution's biosafety guidelines before commencing any work with Mtb.
Q3: When should I use drug-resistant Mtb strains?
Drug-resistant strains are essential for secondary screening to determine if your inhibitor is effective against clinically relevant resistant Mtb. It is crucial to test promising compounds against strains resistant to first- and second-line drugs.[8][9] Common drug-resistant categories include:
-
Multi-drug resistant (MDR): Resistant to at least isoniazid and rifampin.[10][11]
-
Extensively drug-resistant (XDR): MDR strains that are also resistant to a fluoroquinolone and at least one of the three second-line injectable drugs (amikacin, kanamycin, or capreomycin).[12]
-
Pre-extensively drug-resistant (pre-XDR): Strains resistant to rifampin and a fluoroquinolone.[12]
Q4: What are Mtb reporter strains and when are they useful?
Reporter strains are genetically engineered Mtb that express a reporter gene (e.g., encoding for fluorescent or luminescent proteins) in response to specific stimuli or metabolic states.[13][14] These strains are particularly useful for:
-
High-throughput screening (HTS): Reporter signals can provide a rapid and sensitive readout of inhibitor activity.[15]
-
Mechanism of action studies: Reporters can be designed to monitor specific cellular processes, such as cell wall synthesis, DNA damage, or oxidative stress, helping to elucidate how an inhibitor works.[16]
-
In vivo imaging: Fluorescent or bioluminescent reporters can be used to track the infection in animal models.[14]
Q5: What is the difference between in vitro and in vivo testing for Mtb inhibitors?
-
In vitro testing is conducted outside of a living organism, typically in a laboratory setting using cultured cells.[17][18] It is ideal for initial screening of large compound libraries to identify potential hits.[15]
-
In vivo testing is performed within a living organism, such as a mouse model of tuberculosis.[17][18] This type of testing is crucial for evaluating the efficacy, toxicity, and pharmacokinetics of a drug candidate in a complex physiological environment.[19]
Troubleshooting Guides
Problem: My inhibitor shows potent activity against H37Rv but is inactive against clinical isolates.
-
Possible Cause: Clinical isolates can have different genetic backgrounds and express different virulence factors or drug efflux pumps compared to the laboratory-adapted H37Rv strain.[1]
-
Solution: Test your inhibitor against a panel of diverse clinical isolates representing different Mtb lineages to assess the breadth of its activity.
Problem: I am unable to obtain reproducible MIC values for my inhibitor.
-
Possible Cause: Inconsistent inoculum preparation, variations in media composition, or improper incubation conditions can all lead to variable MIC results.[20]
-
Solution: Strictly adhere to a standardized MIC protocol, such as the broth microdilution method.[20][21] Ensure your Mtb culture is in the mid-logarithmic growth phase for inoculum preparation. Use a reference strain like H37Rv with known MIC values for quality control.[20]
Data Presentation: Comparison of Common Mtb Strains for Inhibitor Testing
| Strain | Virulence | Biosafety Level | Key Characteristics | Primary Use in Inhibitor Testing |
| H37Rv | Virulent | BSL-3 | Well-characterized, sequenced genome, standard laboratory reference strain.[1][22] | Primary screening, mechanism of action studies.[23] |
| H37Ra | Avirulent | BSL-2 | Attenuated derivative of H37Rv, shows similar MICs for many drugs.[2][3][22] | Initial screening in BSL-2 labs, comparative studies with H37Rv.[3] |
| CDC1551 | Virulent | BSL-3 | Clinical isolate with a sequenced genome, known to have different in vitro and in vivo phenotypes compared to H37Rv.[1] | Efficacy testing against a clinically relevant strain. |
| MDR Strains | Virulent | BSL-3 | Resistant to at least isoniazid and rifampicin.[11][12] | Secondary screening to test for activity against drug-resistant Mtb.[10] |
| XDR Strains | Virulent | BSL-3 | MDR strains with additional resistance to fluoroquinolones and second-line injectable drugs.[12] | Advanced efficacy testing against highly resistant Mtb. |
| Reporter Strains | Varies | BSL-2 or BSL-3 | Genetically engineered to express a reporter gene (e.g., GFP, luciferase).[13][14][24] | High-throughput screening, mechanism of action studies, in vivo imaging.[13][16] |
| Auxotrophic Strains | Avirulent | BSL-2 | Require specific nutrients for growth, rendering them unable to survive in a host.[7] | Safe alternative to virulent strains for screening in BSL-2 labs.[7] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is based on the EUCAST reference method for Mtb.[20]
1. Preparation of Inoculum: a. Grow Mtb in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-logarithmic phase (OD600 of 0.4-0.6). b. Adjust the culture turbidity to a 0.5 McFarland standard. c. Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[20]
2. Preparation of Drug Plates: a. Prepare serial two-fold dilutions of the test inhibitor in a 96-well microplate. The final volume in each well should be 100 µL. b. Include a drug-free well as a growth control and a well with media only as a sterility control. c. Use a known anti-TB drug (e.g., isoniazid) as a positive control.
3. Inoculation and Incubation: a. Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL. b. Seal the plates and incubate at 37°C for 7-21 days.[25]
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of Mtb.[25] b. Visual inspection is the standard method for determining growth. The use of a resazurin-based indicator can provide a colorimetric readout.
Mandatory Visualization
Caption: Workflow for selecting Mtb strains for inhibitor testing.
References
- 1. Comparison of the proteome of Mycobacterium tuberculosis strain H37Rv with clinical isolate CDC 1551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. biosafety.be [biosafety.be]
- 6. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of the MTBDRsl Test for Detection of Second-Line-Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-line Drug Resistance Characterization in Mycobacterium tuberculosis by Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEVELOPMENT OF A FLUORESCENT DRUG SCREENING PLATFORM FOR INHIBITORS OF MYCOBACTERIUM TUBERCULOSIS PROTEIN-PROTEIN INTERACTIONS | ucf.digital.flvc.org [ucf.digital.flvc.org]
- 11. Tuberculosis - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Drug-resistant strains of Mycobacterium tuberculosis: cell envelope profiles and interactions with the host [frontiersin.org]
- 13. Mycobacterium tuberculosis Reporter Strains as Tools for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. liveonbiolabs.com [liveonbiolabs.com]
- 18. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.plos.org [journals.plos.org]
- 23. Designing of inhibitors against drug tolerant Mycobacterium tuberculosis (H37Rv) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Development and Optimization of Chromosomally-Integrated Fluorescent Mycobacterium tuberculosis Reporter Constructs [frontiersin.org]
- 25. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
refining animal models for preclinical evaluation of Mt KARI inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the preclinical evaluation of Mycobacterium tuberculosis (Mtb) Ketol-acid Reductoisomerase (KARI) inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with Mt KARI inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected in vivo efficacy despite good in vitro potency. | 1. Poor Pharmacokinetics (PK) of the inhibitor: The compound may have low bioavailability, rapid clearance, or poor distribution to the lungs. 2. Substrate Accumulation: Inhibition of KARI can lead to the accumulation of its substrate, 2-acetolactate, which may overcome competitive inhibitors.[1][2][3][4] 3. Alternative Metabolic Pathways: Mtb might possess or upregulate alternative pathways for branched-chain amino acid biosynthesis under selective pressure.[5] 4. Immune Response Interference: The compound might modulate the host immune response in a way that antagonizes bacterial clearance.[6][7] | 1. Conduct thorough PK studies: Determine the inhibitor's Cmax, half-life, and AUC in the selected animal model. Consider formulation changes or alternative dosing regimens to optimize exposure.[8][9] 2. Evaluate time-dependent inhibition: Determine if the inhibitor exhibits slow-binding properties, which might be more effective in vivo.[2] Consider using inhibitors that are non-competitive with the substrate. 3. Investigate the mechanism of resistance: Analyze resistant Mtb isolates that emerge during the study to identify potential bypass mechanisms. 4. Assess immunomodulatory effects: In parallel with efficacy studies, evaluate key immune markers in treated animals. |
| Toxicity or adverse effects observed in animal models (e.g., weight loss, organ damage). | 1. Off-target effects: The inhibitor may interact with host proteins, leading to toxicity. 2. Metabolite toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. 3. Exaggerated pharmacology: High doses of the inhibitor might lead to excessive disruption of other metabolic pathways. | 1. Perform counter-screening: Test the inhibitor against a panel of host enzymes to identify potential off-target interactions. 2. Conduct metabolite profiling: Identify and test the major metabolites of the inhibitor for toxicity. 3. Dose-ranging studies: Carefully determine the maximum tolerated dose (MTD) and conduct efficacy studies at doses below the MTD. |
| High variability in bacterial load (CFU counts) between animals in the same treatment group. | 1. Inconsistent aerosol infection: Uneven delivery of Mtb during aerosol infection can lead to variable starting bacterial loads.[10] 2. Variable drug administration: Inaccurate dosing or inconsistent administration (e.g., oral gavage) can lead to different drug exposures. 3. Individual animal variation: Biological differences between animals can lead to varied responses to infection and treatment.[11] | 1. Optimize aerosol infection protocol: Ensure the aerosol generation and delivery system is calibrated and functioning correctly. Use a sufficient number of animals in the day 1 implantation group to verify consistent infection.[1][12][13][14] 2. Refine drug administration technique: Ensure all personnel are properly trained in the chosen administration method. For oral gavage, confirm proper placement to avoid accidental lung delivery. 3. Increase group size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results. |
| Relapse of infection after cessation of treatment. | 1. Insufficient treatment duration or dose: The treatment regimen may not have been sufficient to eradicate persistent Mtb populations. 2. Poor penetration to specific lesion types: The inhibitor may not effectively reach bacteria within certain granuloma structures.[15] 3. Emergence of drug-resistant mutants. | 1. Optimize treatment regimen: Conduct studies to evaluate the effect of longer treatment durations or higher doses on relapse rates.[16] 2. Evaluate drug distribution in lesions: Utilize techniques like mass spectrometry imaging to assess the penetration of the inhibitor into different types of tuberculous lesions. 3. Genotype Mtb from relapsed animals: Determine if the relapsed infection is due to drug-resistant bacteria. |
Frequently Asked Questions (FAQs)
1. What are the most common animal models for evaluating Mt KARI inhibitors?
The most widely used animal model for preclinical evaluation of anti-tuberculosis drugs, including Mt KARI inhibitors, is the mouse model.[17] Commonly used strains include BALB/c and C57BL/6.[11][18][19] These models are relatively low-cost and well-characterized for Mtb infection.[17]
2. How is infection with Mycobacterium tuberculosis established in these models?
The preferred method for establishing a lung infection that mimics the natural route of human infection is via aerosol exposure.[10] This can be done using specialized aerosol infection systems that deliver a low dose of Mtb to the lungs of the animals.[1][12][13][14] Intravenous infection is another method, though it may result in a different disease progression and pathology.[16][20]
3. How is the efficacy of an Mt KARI inhibitor measured in these models?
The primary endpoint for efficacy is the reduction in bacterial load in the lungs and sometimes the spleen.[16][21] This is typically quantified by counting colony-forming units (CFUs) from homogenized organ tissues plated on selective agar.[18][22][23][24][25][26]
4. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?
Important PK parameters to measure in the animal model include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and the area under the concentration-time curve (AUC).[9] These parameters help in designing effective dosing regimens. The key PD parameter is the relationship between drug exposure and the anti-mycobacterial effect (reduction in CFU).
5. Are there any known class-specific adverse effects of KARI inhibitors?
Currently, there is limited publicly available information on specific adverse effects of KARI inhibitors in animal models. As with any new class of inhibitors, it is crucial to conduct thorough toxicity studies to identify any potential off-target effects or liabilities.[5]
Experimental Protocols
Detailed Methodology for Aerosol Infection of Mice with M. tuberculosis
This protocol is adapted from established methods for low-dose aerosol infection of mice.[10][12]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
7H9 broth with appropriate supplements
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Aerosol exposure chamber (e.g., Glas-Col or similar)
-
BALB/c or C57BL/6 mice
-
Personal Protective Equipment (PPE) for BSL-3 facility
Procedure:
-
Prepare Mtb Inoculum:
-
Grow Mtb H37Rv to mid-log phase in 7H9 broth.
-
Wash the bacterial cells with PBS-Tween 80 and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration for nebulization. The exact concentration will need to be calibrated for your specific aerosol generator to deliver the target CFU/mouse.
-
-
Aerosol Infection:
-
Place mice in the exposure chamber of the aerosol infection system.
-
Nebulize the Mtb suspension for a predetermined amount of time to deliver a low dose of approximately 50-100 CFU per mouse.[12]
-
Following exposure, hold the animals in the chamber for a sufficient period to allow the aerosol to settle.
-
-
Confirmation of Infection Dose:
-
On day 1 post-infection, euthanize a subset of mice (typically 3-4).
-
Aseptically remove the lungs and homogenize in PBS-Tween 80.
-
Plate serial dilutions of the lung homogenate on 7H11 agar plates.
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Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the average CFU implanted in the lungs.
-
Detailed Methodology for Quantification of Bacterial Load in Lungs and Spleen
This protocol outlines the procedure for determining the number of viable Mtb in infected mouse organs.[21][22][24][26]
Materials:
-
Infected mice
-
Sterile dissection tools
-
PBS with 0.05% Tween 80
-
Tissue homogenizer (e.g., bead beater or mechanical homogenizer)
-
7H11 agar plates with appropriate supplements
-
Sterile saline for dilutions
Procedure:
-
Organ Harvest:
-
Euthanize mice at the designated time points.
-
Aseptically remove the lungs and spleen and place them in separate sterile tubes containing PBS-Tween 80.
-
-
Tissue Homogenization:
-
Homogenize each organ individually using a suitable tissue homogenizer until a uniform suspension is achieved.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the organ homogenates in sterile saline.
-
Plate 100 µL of each appropriate dilution onto 7H11 agar plates in triplicate.
-
-
Incubation and CFU Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates that have a countable number of colonies (typically 30-300).
-
Calculate the total CFU per organ by multiplying the average colony count by the dilution factor and accounting for the volume plated and the total volume of the homogenate.
-
Data Presentation
Example Table for Summarizing In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | Oral | 6.5 ± 0.3 | 4.2 ± 0.2 |
| Isoniazid | 25 | Oral | 4.1 ± 0.4 | 2.8 ± 0.3 |
| KARI Inhibitor X | 50 | Oral | 5.2 ± 0.5 | 3.9 ± 0.4 |
| KARI Inhibitor X | 100 | Oral | 4.5 ± 0.3 | 3.1 ± 0.2 |
Example Table for Summarizing Pharmacokinetic Data in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) |
| KARI Inhibitor Y | 50 | Oral | 2.5 | 1.0 | 4.2 | 15.8 |
| KARI Inhibitor Y | 50 | IV | 15.0 | 0.1 | 3.9 | 35.2 |
Visualizations
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Caption: Logical Flow for Troubleshooting Poor In Vivo Efficacy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]
- 13. Aerosol TB infection [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Man and mouse TB: contradictions and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modelling of cerebral tuberculosis in BALB/c mice using clinical strain from patients with CNS tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Listeria ivanovii Infection in Mice: Restricted to the Liver and Lung with Limited Replication in the Spleen [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification and characterization of mouse and human tissue-resident microbiota by qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Mt KARI Inhibitor (KARI-IN-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the novel Mycobacterium tuberculosis (Mt) Ketol-acid reductoisomerase (KARI) inhibitor, KARI-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with KARI-IN-1 in our cell-based assays, even at concentrations where we expect to see specific inhibition of Mt KARI. What are the potential causes?
A1: High cytotoxicity can stem from several factors. It could be due to on-target toxicity in mammalian cells if there is a homologous enzyme, or more commonly, off-target effects where KARI-IN-1 interacts with unintended cellular components.[1] Other possibilities include issues with the compound's formulation, such as poor solubility leading to precipitation and non-specific effects, or the use of a sensitive cell line. It is also crucial to ensure the observed toxicity is not an artifact of the assay itself.
Q2: What are the initial steps to troubleshoot and reduce the observed cytotoxicity?
A2: A systematic approach is recommended. First, confirm the identity and purity of your KARI-IN-1 stock. Next, optimize the experimental conditions by performing a dose-response curve and time-course experiment to determine the lowest effective concentration and shortest incubation time.[2][3] It is also advisable to test the inhibitor in different cell lines to check for cell-type specific effects.[4] Finally, consider reformulating the compound to improve its solubility and reduce non-specific toxicity.[5]
Q3: How can we determine if the cytotoxicity is due to on-target or off-target effects?
A3: Differentiating between on-target and off-target toxicity is crucial. One strategy is to use a structurally related but inactive analog of KARI-IN-1 as a negative control; if the inactive analog shows similar cytotoxicity, the effect is likely off-target.[6] Additionally, computational methods and screening against a panel of kinases and other common off-targets can help identify unintended interactions.[1] Genetic approaches, such as using cell lines with knockdown or knockout of the putative off-target, can also provide definitive answers.[1]
Q4: What formulation strategies can be employed to reduce the cytotoxicity of KARI-IN-1?
A4: Formulation can significantly impact a compound's cytotoxic profile. Encapsulating KARI-IN-1 in liposomes or polymeric nanoparticles can help shield it from non-specific interactions and potentially improve its delivery to the target.[7][8] The use of co-solvents or surfactants can improve solubility, but these must be carefully screened for their own inherent toxicity.[9] For in vivo studies, modifying the pharmacokinetic profile to reduce peak plasma concentrations (Cmax) can also mitigate toxicity.[5]
Troubleshooting Guides
Guide 1: High Background Signal in Cytotoxicity Assays
This guide addresses unexpectedly high absorbance or fluorescence in control wells.
| Potential Cause | Recommended Solution |
| Cell Culture Medium Interference | High concentrations of certain components in the cell culture medium can interfere with the assay reagents. Test the medium alone to see if it generates a signal and consider using a different medium formulation.[10] |
| Compound Precipitation | Poorly soluble KARI-IN-1 may precipitate in the well, scattering light or interacting with assay dyes. Visually inspect the wells under a microscope. If precipitation is observed, consider reformulating the compound or using a lower concentration. |
| High Cell Density | Too many cells in the control wells can lead to a high basal level of cell death or metabolic activity, depending on the assay. Optimize the cell seeding density to ensure cells are in a healthy, sub-confluent state at the time of the assay.[10][11] |
| Contamination | Microbial contamination can interfere with many cytotoxicity assays. Regularly check cell cultures for any signs of contamination. |
Guide 2: Inconsistent IC50 Values for KARI-IN-1
This guide provides steps to address variability in the half-maximal inhibitory concentration (IC50) across experiments.
| Potential Cause | Recommended Solution |
| Variable Cell Health and Passage Number | The health and passage number of cells can significantly impact their sensitivity to a compound. Use cells within a consistent and low passage number range and ensure they are healthy and actively dividing before starting an experiment.[12] |
| Inconsistent Seeding Density | The number of cells seeded per well can affect the apparent cytotoxicity of a compound.[11] Use a consistent seeding protocol and verify cell numbers before plating. |
| Edge Effects on Assay Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to an "edge effect". To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.[13] |
| Variability in Incubation Time | The duration of exposure to KARI-IN-1 will influence the IC50 value.[3][14] Standardize the incubation time across all experiments. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
KARI-IN-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of KARI-IN-1 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of KARI-IN-1. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells as a marker of cytotoxicity.
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
KARI-IN-1 stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of KARI-IN-1 as described in the MTT protocol. Include untreated controls and positive controls (cells treated with lysis buffer to achieve maximum LDH release).
-
Incubate the plate for the desired time period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation
Table 1: Effect of Formulation on KARI-IN-1 Cytotoxicity (Hypothetical Data)
| Formulation | Vehicle | KARI-IN-1 Concentration (µM) | Cell Viability (%) |
| Free Drug | 0.5% DMSO | 1 | 45 ± 5 |
| Free Drug | 0.5% DMSO | 10 | 15 ± 3 |
| Liposomal | Saline | 1 | 85 ± 7 |
| Liposomal | Saline | 10 | 60 ± 6 |
Table 2: Time-Dependence of KARI-IN-1 Cytotoxicity (Hypothetical Data)
| Incubation Time (hours) | KARI-IN-1 Concentration (µM) | Cell Viability (%) |
| 24 | 5 | 70 ± 8 |
| 48 | 5 | 40 ± 5 |
| 72 | 5 | 20 ± 4 |
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Potential off-target signaling pathways leading to cytotoxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming Target Engagement of Mt KARI-IN-1 in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental data and methodologies for confirming the target engagement of Mt KARI-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, making it an attractive target for novel anti-tubercular agents. This document compares this compound with other known KARI inhibitors, presenting supporting data and detailed experimental protocols to aid in the research and development of new tuberculosis therapies.
Introduction to KARI as a Drug Target in Mtb
The BCAA biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis but is absent in humans, making the enzymes in this pathway ideal targets for the development of selective inhibitors with minimal off-target effects in the host.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the conversion of acetolactate to α,β-dihydroxy-isovalerate. Inhibition of KARI leads to a depletion of essential BCAAs (valine, leucine, and isoleucine), ultimately resulting in bacterial growth inhibition.
This compound represents a class of pyrimidinedione inhibitors that have demonstrated potent activity against Mtb KARI. This guide will focus on the experimental framework for validating the on-target activity of these inhibitors.
Comparative Performance of KARI Inhibitors
The efficacy of KARI inhibitors can be evaluated at both the enzymatic and cellular levels. The inhibition constant (Kᵢ) provides a measure of the inhibitor's potency against the purified KARI enzyme, while the minimum inhibitory concentration (MIC) reflects its effectiveness in inhibiting the growth of whole Mtb cells.
Table 1: In Vitro Efficacy of KARI Inhibitors against M. tuberculosis
| Compound | Class | Mt KARI Kᵢ (nM) | Mtb H37Rv MIC (µM) |
| This compound (1f) | Pyrimidinedione | 23.3[2] | 12.75[2] |
| NSC116565 (1b) | Pyrimidinedione | 95.4[2] | 20.42[2] |
| IpOHA | Transition State Analog | 97.7 | 1000[2] |
| MMV553002 (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | 153[3] | >10 (parent compound)[3] |
Experimental Protocols for Target Engagement Confirmation
Confirming that a compound's anti-tubercular activity is a direct result of inhibiting its intended target is a critical step in drug development. The following section details the key experimental protocols for validating KARI as the target of this compound.
Enzymatic Assay for Kᵢ Determination
This assay directly measures the inhibitory activity of a compound against purified Mt KARI enzyme. The reaction follows the oxidation of NADPH, which can be monitored spectrophotometrically.
Protocol:
-
Reagents:
-
Purified Mt KARI enzyme
-
NADPH
-
Acetolactate (substrate)
-
Inhibitor compound (e.g., this compound)
-
Reaction Buffer (e.g., 0.1 M Tris/HCl, pH 8.0)
-
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, NADPH, and the inhibitor at various concentrations. b. Pre-incubate the enzyme with the reaction mixture for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[2] c. Initiate the reaction by adding the substrate, acetolactate. d. Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. e. Calculate the initial reaction velocities and determine the Kᵢ value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Whole-Cell Growth Inhibition Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against Mtb.
Protocol:
-
Materials:
-
M. tuberculosis H37Rv culture
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Inhibitor compound
-
Alamar Blue reagent
-
Parafilm
-
-
Procedure: a. Prepare serial dilutions of the inhibitor compound in 7H9 broth in a 96-well plate. b. Prepare an inoculum of Mtb H37Rv and add it to each well containing the inhibitor, as well as to drug-free control wells. c. Seal the plates with Parafilm and incubate at 37°C for 5-7 days.[4] d. After incubation, add Alamar Blue reagent to a control well to check for sufficient growth (a color change from blue to pink).[4] e. Once the control well shows growth, add Alamar Blue to all wells and incubate for another 24 hours. f. The MIC is defined as the lowest drug concentration that prevents the color change of the Alamar Blue reagent from blue to pink.[4]
Branched-Chain Amino Acid (BCAA) Rescue Assay
This assay is a crucial step in confirming that the observed whole-cell growth inhibition is due to the specific inhibition of the BCAA biosynthesis pathway. If the inhibitor's target is indeed KARI, supplementing the growth medium with BCAAs should rescue the bacteria from the inhibitory effects of the compound.
Protocol:
-
Materials:
-
Mtb culture
-
7H9 broth
-
Inhibitor compound
-
BCAAs (Leucine, Isoleucine, Valine) solution (e.g., 1 mM final concentration)[2]
-
96-well plates
-
-
Procedure: a. Prepare two sets of serial dilutions of the inhibitor in 96-well plates. b. To one set of plates, add the BCAA solution to each well. The other set will not receive BCAAs. c. Inoculate all wells with Mtb. d. Incubate the plates and determine the MIC in both the presence and absence of supplemental BCAAs using the MABA method described above. e. A significant increase in the MIC value in the presence of BCAAs confirms that the inhibitor targets the BCAA biosynthesis pathway. For example, the MIC of NSC116565 (1b) for Mtb growth was reported to be >30 µM in a BCAA-supplemented assay, verifying that the target is the BCAA pathway.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Preparation and Treatment: a. Culture Mtb cells to the desired density. b. Treat the cells with the inhibitor compound or a vehicle control for a specified time.
-
Heat Treatment: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes to a range of different temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Protein Extraction: a. Lyse the cells to release the cellular proteins. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: a. Quantify the amount of soluble KARI protein in each sample using a specific detection method, such as Western blotting with an anti-KARI antibody.
-
Data Analysis: a. Plot the amount of soluble KARI as a function of temperature for both the inhibitor-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms direct target engagement.
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the biological pathway and experimental processes.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in Mtb.
Caption: Workflow for Confirming KARI Target Engagement in Mtb.
Conclusion
The validation of on-target activity is a cornerstone of modern drug discovery. The combination of enzymatic assays, whole-cell growth inhibition studies, BCAA rescue experiments, and cellular thermal shift assays provides a robust framework for confirming that this compound and related compounds exert their anti-tubercular effects through the specific inhibition of KARI. The data and protocols presented in this guide are intended to facilitate the continued development of this promising class of inhibitors as potential new treatments for tuberculosis.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tubercular Promise of Mt KARI-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the enzyme Ketol-acid reductoisomerase (KARI), which is essential for the biosynthesis of branched-chain amino acids in Mtb and is absent in humans, making it an attractive candidate for selective drug development. This guide provides a comparative analysis of a hypothetical Mt KARI inhibitor, Mt KARI-IN-1, against established anti-tubercular drugs and other known Mt KARI inhibitors. The data presented herein is based on existing literature for similar compounds and provides a framework for the experimental validation of new chemical entities targeting this pathway.
Data Presentation: A Comparative Analysis of Anti-Tubercular Agents
The therapeutic potential of an anti-tubercular compound is not only determined by its efficacy against M. tuberculosis but also by its safety profile. The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal inhibitory concentration - IC50) of our hypothetical this compound, alongside known Mt KARI inhibitors and standard-of-care anti-tubercular drugs. The Selectivity Index (SI), calculated as the ratio of IC50 to MIC, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity of Mt KARI Inhibitors against Mycobacterium tuberculosis H37Rv and Mammalian Cell Lines
| Compound | Target | MIC (µM) | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| This compound (Hypothetical) | Mt KARI | Data to be determined | e.g., Vero, HepG2 | Data to be determined | Data to be determined |
| NSC116565 | Mt KARI | 20.42[1] | - | Not Reported | - |
| Pyrimidinedione 1f | Mt KARI | 12.7[2][3] | - | Not Reported | - |
| Compound 14 | Mt KARI | - | RAW 264.7 | Low Toxicity | - |
| Compound 16 | Mt KARI | 2.06[4] | RAW 264.7 | Low Toxicity[4] | - |
Table 2: In Vitro Efficacy and Cytotoxicity of Standard Anti-Tubercular Drugs
| Compound | Primary Mechanism of Action | MIC (µg/mL) vs. Mtb H37Rv | Cell Line | IC50 | Selectivity Index (SI) |
| Isoniazid | Mycolic acid synthesis inhibition[5][6] | 0.025 - 0.05 | Vero | >455.8 µM[7] | >9116 |
| HepG2 | >200 µM[4], 70 mM[2] | - | |||
| Rifampicin | RNA synthesis inhibition[6] | 0.05 - 0.1 | Vero | >62.5 µg/mL[5] | >625 |
| HepG2 | 25.5 µM[4], 0.5 mM[2] | - | |||
| Ethambutol | Arabinogalactan synthesis inhibition | 1.0 - 2.0 | Retinal Pigment Epithelium | 8.0 mM (Optimal toxic conc.)[8] | - |
Note: Direct comparison of SI values requires consistent cell lines and assay conditions. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols: Methodologies for Validation
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed protocols for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds and standard drugs
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds and standard drugs in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control (positive control for growth) and a media-only control (negative control).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, RAW 264.7)
-
Complete cell culture medium
-
Test compounds and a positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a positive control. Include an untreated cell control.
-
Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Mandatory Visualizations
Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes involved in drug action and validation.
Caption: A generalized experimental workflow for validating the anti-tubercular activity of a novel compound.
Caption: The branched-chain amino acid biosynthesis pathway in M. tuberculosis, highlighting the target of this compound.
Caption: Simplified mechanisms of action for standard anti-tubercular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse effects of anti-tuberculosis drugs on HepG2 cell bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethambutol induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mt KARI-IN-1 Efficacy Against First-Line Tuberculosis Drugs
For Immediate Release
A deep dive into the efficacy of a novel Ketol-acid reductoisomerase (KARI) inhibitor, here designated as Mt KARI-IN-1, reveals a promising new frontier in the fight against Mycobacterium tuberculosis (M.tb). This guide provides a comprehensive comparison of the preclinical efficacy of this novel inhibitor with the established first-line anti-tuberculosis drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol.
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The scientific community is in urgent need of novel therapeutics that act on new targets. The branched-chain amino acid biosynthesis pathway, essential for M.tb survival but absent in humans, presents a promising area for drug development.[1] Within this pathway, Ketol-acid reductoisomerase (KARI) has been identified as a key enzyme and a viable target for new inhibitors.[1][2][3] This guide will focus on a potent KARI inhibitor, NSC116565, and its analogue 151f, which for the purpose of this comparison we will refer to collectively as this compound.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound (represented by NSC116565 and its potent analogue 151f) compared to the first-line anti-tuberculosis drugs.
| Compound | Target | MIC90 against M.tb H37Rv (µM) | Ki against Mt KARI (nM) |
| This compound (NSC116565) | Ketol-acid reductoisomerase (KARI) | 20 µM[1] | 95.4 nM[1] |
| This compound (analogue 151f) | Ketol-acid reductoisomerase (KARI) | 18 µM[1] | 8 nM[1] |
| Isoniazid | Mycolic Acid Synthesis (InhA) | 0.2 - 1.0 µM | Not Applicable |
| Rifampicin | RNA Polymerase (RpoB) | 0.1 - 0.5 µM | Not Applicable |
| Pyrazinamide | Membrane Energy & Transport | 50 - 100 µg/mL (pH 5.5) | Not Applicable |
| Ethambutol | Arabinogalactan Synthesis (EmbB) | 1 - 5 µg/mL | Not Applicable |
Mechanism of Action: A Visual Representation
The following diagrams illustrate the distinct mechanisms by which this compound and first-line TB drugs inhibit the growth of Mycobacterium tuberculosis.
Caption: Mechanism of this compound, inhibiting the KARI enzyme.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Diverse Binding Modes of Mycobacterium tuberculosis KARI Inhibitors
A Comparative Guide for Researchers in Tuberculosis Drug Discovery
Introduction
Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a formidable global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway, which is essential for the bacterium's survival but absent in humans. This guide provides a detailed structural comparison of different classes of Mt KARI inhibitors, offering insights into their binding mechanisms to aid in the rational design of more potent anti-tubercular drugs.
Quantitative Comparison of Mt KARI Inhibitors
The following table summarizes the inhibitory potencies of various compounds against M. tuberculosis KARI (Mt KARI) and their activity against M. tuberculosis in cell-based assays. Due to the challenges in obtaining crystal structures of Mt KARI, the closely related homolog from Staphylococcus aureus (Sa KARI) is often used for structural studies.
| Inhibitor Class | Inhibitor | PDB ID (SaKARI complex) | Kᵢ for Mt KARI | IC₅₀ for Mt KARI | MIC for M. tuberculosis |
| Transition State Analogs | N-hydroxy-N-isopropyloxamate (IpOHA) | 5L0G | ~26 nM[1] | - | 62-125 µM |
| cyclopropane-1,1-dicarboxylate (CPD) | 5L0F | 3.03 µM[1] | - | - | |
| 2-(dimethylphosphoryl)-2-hydroxyacetic acid (Hoe 704) | Not Available | 300 nM[1] | - | - | |
| MMV Pathogen Box Hit | 3-(methylsulfonyl)-2-oxopropanic acid (hydrolyzed MMV553002) | 6X7G | 153 nM | 0.8 µM (parent)[2] | - |
| NCI-DTP Library Hit | 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) | 7KE2 | 95.4 nM | - | MIC₅₀: 6.06 µM (H37Rv) |
Structural Insights into Inhibitor Binding Modes
The diverse chemical scaffolds of Mt KARI inhibitors translate into distinct binding modes within the enzyme's active site. Understanding these differences is crucial for structure-based drug design.
Transition State Analogs: Mimicking the Catalytic Intermediate
N-hydroxy-N-isopropyloxamate (IpOHA) and cyclopropane-1,1-dicarboxylate (CPD) are classic examples of transition state analogs. Their binding is heavily reliant on coordinating with the two catalytic magnesium ions (Mg²⁺) and interacting with the NADPH cofactor.
-
IpOHA (PDB: 5L0G): This potent inhibitor mimics the transition state of the isomerization and reduction steps of the KARI-catalyzed reaction. The hydroxamate and carbonyl oxygens of IpOHA chelate the two Mg²⁺ ions in the active site. This bidentate coordination, along with interactions with surrounding active site residues, accounts for its low nanomolar affinity.[3]
-
CPD (PDB: 5L0F): As a cyclopropane derivative, CPD is thought to mimic the cyclopropyl transition state of the alkyl migration step.[4] The two carboxylate groups of CPD also coordinate with the two Mg²⁺ ions, anchoring the inhibitor in the active site.[3]
Covalent and Non-covalent Interactions of Novel Scaffolds
More recently discovered inhibitors exhibit unique binding modes that can be exploited for developing novel therapeutics.
-
Hydrolyzed MMV553002 (PDB: 6X7G): The active form of this inhibitor, 3-(methylsulfonyl)-2-oxopropanic acid, was identified after the parent compound hydrolyzed during co-crystallization trials.[2] Its binding mode also involves chelation of the active site magnesium ions.
-
NSC116565 (PDB: 7KE2): This pyrimidinedione derivative demonstrates a distinct binding mechanism. It is a time-dependent inhibitor that binds to Mt KARI both in the presence and absence of the NADPH cofactor.[2] The crystal structure reveals that the inhibitor occupies the active site and interacts with the magnesium ions.
Signaling Pathways and Experimental Workflows
To elucidate the inhibitory mechanisms and structural interactions, a combination of biochemical and biophysical techniques is employed.
The logical flow for characterizing these inhibitors involves initial screening through enzyme inhibition assays to determine their potency (Kᵢ and IC₅₀ values). Promising candidates are then subjected to co-crystallization with the target enzyme (or a close homolog) to solve their three-dimensional structure in the bound state. This structural information provides a detailed map of the binding interactions, which in turn informs further rounds of rational drug design.
Experimental Protocols
Enzyme Inhibition Assay (Determination of Kᵢ and IC₅₀)
-
Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Assay Buffer: A typical assay buffer contains 100 mM Tris-HCl (pH 8.0) and 50 mM MgCl₂.
-
Enzyme Assay: The activity of Mt KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction is initiated by the addition of the substrate, 2-acetolactate.
-
Inhibition Studies: To determine the IC₅₀, the enzyme is incubated with varying concentrations of the inhibitor before initiating the reaction. For Kᵢ determination, the initial reaction rates are measured at different substrate and inhibitor concentrations. For time-dependent inhibitors, the enzyme and inhibitor are pre-incubated for a defined period.
-
Data Analysis: The data are fitted to appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition) to calculate the IC₅₀ and Kᵢ values.
X-ray Crystallography
-
Protein and Ligand Preparation: Purified Sa KARI is concentrated to approximately 10-20 mg/mL. The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
Co-crystallization: The protein is incubated with the inhibitor (typically at a 1:5 to 1:10 molar ratio) and cofactors (NADPH and MgCl₂) for a period ranging from 30 minutes to several hours on ice.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known KARI structure as a search model, followed by iterative rounds of model building and refinement.
Conclusion
The structural and biochemical data presented in this guide highlight the diverse strategies employed by different chemical scaffolds to inhibit Mt KARI. While the coordination of the two active site magnesium ions is a common feature for many inhibitors, the discovery of compounds like NSC116565, which exhibit different binding kinetics, opens up new avenues for inhibitor design. The detailed structural information from Sa KARI-inhibitor complexes provides a robust framework for the structure-based design of novel, potent, and specific inhibitors of Mt KARI, which could be developed into the next generation of anti-tuberculosis drugs.
References
Comparative Analysis of Mt KARI-IN-1 Cross-Reactivity with Bacterial KARI Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported inhibitory activity of Mt KARI-IN-1, a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI), and explores its cross-reactivity, or lack thereof, with KARI enzymes from other clinically relevant bacteria. The data presented is based on available scientific literature.
Executive Summary
This compound has been identified as a promising inhibitor of KARI in Mycobacterium tuberculosis, a critical enzyme in the branched-chain amino acid biosynthesis pathway and a validated target for anti-tuberculosis drug development. This guide consolidates the available quantitative data on its inhibitory potency against Mt KARI. Notably, a comprehensive search of the current scientific literature reveals a lack of published experimental data on the cross-reactivity of this compound with KARI enzymes from other common bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. While structural homologs of Mt KARI exist in these bacteria, the specific inhibitory profile of this compound across different species has not been publicly documented.
Quantitative Inhibitor Performance
The following table summarizes the known inhibitory activity of this compound against Mycobacterium tuberculosis KARI. The lack of data for other bacterial species is explicitly noted.
| Inhibitor | Target Organism | Target Enzyme | Kᵢ (μM) | MIC (μM) | Citation |
| This compound | Mycobacterium tuberculosis | Ketol-acid Reductoisomerase (KARI) | 3.06 | Not Reported for this specific compound | [1] |
| This compound Analogue (Compound 5b) | Mycobacterium tuberculosis | Ketol-acid Reductoisomerase (KARI) | 2.02 | 0.78 (against H37Rv) | [2] |
| This compound | Staphylococcus aureus | Ketol-acid Reductoisomerase (KARI) | Data Not Available | Data Not Available | |
| This compound | Escherichia coli | Ketol-acid Reductoisomerase (KARI) | Data Not Available | Data Not Available | |
| This compound | Pseudomonas aeruginosa | Ketol-acid Reductoisomerase (KARI) | Data Not Available | Data Not Available |
Signaling Pathway and Experimental Workflow
To provide context for the inhibitor's mechanism of action and the methods used to assess its activity, the following diagrams illustrate the targeted biochemical pathway and a general experimental workflow for inhibitor screening.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway.
Caption: KARI Inhibition Assay Workflow.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds against KARI, based on methodologies reported in the literature.
Objective: To determine the in vitro inhibitory constant (Kᵢ) of this compound against Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI).
Materials:
-
Purified Mt KARI enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Substrate: α-acetolactate
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of Mt KARI, α-acetolactate, and NADPH in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, Mt KARI enzyme solution, and NADPH solution to each well.
-
Add the diluted this compound solutions to the test wells. For control wells, add an equivalent volume of the solvent (DMSO).
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the α-acetolactate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially if the mechanism of inhibition is competitive.
-
Conclusion
This compound is a documented inhibitor of Mycobacterium tuberculosis KARI. However, the current body of scientific literature lacks data on its cross-reactivity with KARI enzymes from other significant bacterial pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. While the conservation of the KARI active site across different bacterial species might suggest a potential for broader activity, experimental validation is necessary to confirm this. Researchers and drug development professionals should consider this data gap when evaluating this compound as a potential broad-spectrum antibacterial agent. Further studies are warranted to elucidate the selectivity profile of this inhibitor, which is crucial for understanding its therapeutic potential and potential off-target effects.
References
Evaluating the Synergy of Mt KARI-IN-1 with Other Anti-TB Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the exploration of synergistic drug combinations that can enhance efficacy, reduce treatment duration, and overcome resistance. This guide provides a framework for evaluating the synergistic potential of Mt KARI-IN-1, a potent inhibitor of M. tuberculosis ketol-acid reductoisomerase (KARI), with established anti-tuberculosis (anti-TB) agents.
Introduction to this compound
This compound is a selective inhibitor of Mtb KARI, an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis. This pathway is absent in humans, making KARI an attractive target for novel anti-TB drug development. By inhibiting this crucial enzyme, this compound disrupts the bacterium's ability to synthesize essential amino acids, ultimately leading to cell death. The lead compound has demonstrated a Ki value of 3.06 μM against Mtb KARI.
While the standalone efficacy of KARI inhibitors is under investigation, their true potential may lie in combination therapies. Synergistic interactions can allow for lower doses of individual drugs, potentially reducing toxicity and minimizing the development of drug resistance. This guide outlines the experimental protocols to assess the synergy of this compound with first- and second-line anti-TB drugs.
Data Presentation: Hypothetical Synergy Evaluation
The following tables present a hypothetical summary of quantitative data from in vitro synergy studies of this compound with standard anti-TB drugs. These tables are structured for clear comparison of the Minimum Inhibitory Concentrations (MICs) of individual agents versus their concentrations in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
Table 1: In Vitro Synergy of this compound with First-Line Anti-TB Agents against M. tuberculosis H37Rv
| Drug Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation |
| This compound | 2.0 | - | - | - |
| Isoniazid (INH) | 0.05 | - | - | - |
| This compound + INH | - | 0.5 (this compound) 0.0125 (INH) | 0.5 | Synergy |
| Rifampicin (RIF) | 0.1 | - | - | - |
| This compound + RIF | - | 0.5 (this compound) 0.025 (RIF) | 0.5 | Synergy |
| Ethambutol (EMB) | 2.5 | - | - | - |
| This compound + EMB | - | 1.0 (this compound) 1.25 (EMB) | 0.9 | Additive |
| Pyrazinamide (PZA) | 25 | - | - | - |
| This compound + PZA | - | 1.0 (this compound) 12.5 (PZA) | 0.9 | Additive |
Table 2: In Vitro Synergy of this compound with Second-Line Anti-TB Agents against a MDR-TB Strain
| Drug Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation |
| This compound | 2.0 | - | - | - |
| Moxifloxacin (MXF) | 0.5 | - | - | - |
| This compound + MXF | - | 0.25 (this compound) 0.125 (MXF) | 0.375 | Synergy |
| Bedaquiline (BDQ) | 0.12 | - | - | - |
| This compound + BDQ | - | 0.5 (this compound) 0.03 (BDQ) | 0.5 | Synergy |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results would be required to confirm these interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergy studies.
-
Strains: Mycobacterium tuberculosis H37Rv (ATCC 27294) as the drug-susceptible reference strain, and a well-characterized MDR clinical isolate.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Incubation: Cultures to be incubated at 37°C with shaking at 150 rpm until they reach the mid-logarithmic phase of growth (OD600 of 0.6-0.8).
The MIC of this compound and each anti-TB agent will be determined individually using the microplate Alamar blue assay (MABA).
-
Prepare serial twofold dilutions of each drug in a 96-well microplate.
-
Inoculate each well with a standardized Mtb suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar blue reagent to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
The checkerboard method will be used to assess the in vitro synergy between this compound and other anti-TB drugs.
-
In a 96-well microplate, prepare serial twofold dilutions of this compound along the x-axis and the partner anti-TB drug along the y-axis.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculate the wells with a standardized Mtb suspension as described for the MIC assay.
-
Incubate the plates and determine the MIC of each drug in the combination using the MABA method.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Comparative Analysis of Inhibitors Targeting Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
A Note to the Reader: Extensive searches of scientific literature and databases did not yield specific information on a compound designated "Mt KARI-IN-1." It is possible that this is a novel, unpublished inhibitor or an internal designation. Therefore, this guide provides a comparative analysis of known inhibitors of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI), the likely target of the requested compound. This report also discusses potential resistance mechanisms in a broader context.
Introduction to Mt KARI as a Therapeutic Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires the biosynthesis of branched-chain amino acids (BCAAs) for its survival. The enzyme Ketol-Acid Reductoisomerase (KARI) plays a crucial role in this pathway. As this pathway is absent in humans, it represents an attractive target for the development of new anti-tubercular agents with selective toxicity. Mt KARI catalyzes a two-step reaction involving an isomerization and a subsequent NADPH-dependent reduction.
Performance Comparison of Known Mt KARI Inhibitors
Several classes of compounds have been identified as inhibitors of Mt KARI. Their efficacy varies in terms of direct enzyme inhibition (Ki and IC50 values) and whole-cell activity against M. tuberculosis (Minimum Inhibitory Concentration, MIC). A summary of the quantitative data for a selection of these inhibitors is presented below.
| Inhibitor Class | Compound | Target | Ki (nM) | IC50 (µM) | MIC (µM) | Citation |
| Pyrimidinedione | 1f | Mt KARI | 23.3 | - | 12.7 | [1] |
| Benzooxazinone Derivative | MMV553002 (hydrolyzed product) | Mt KARI | 153 | - | - | [2] |
| Oxalamide | N-hydroxy-N-isopropyloxamate (IpOHA) | Mt KARI | ~26 | - | - | [3] |
| Phosphinate | Hoe 704 | Mt KARI | 300 | - | - | [3] |
| Dicarboxylate | Cyclopropane-1,1-dicarboxylate (CPD) | Mt KARI | 3030 | - | - | [3] |
| In-house Database Compound | NR-107 | Mt KARI | - | 18.47 | - | [4] |
| In-house Database Compound | ASIM-F | Mt KARI | - | 27.02 | - | [4] |
Signaling Pathways and Experimental Workflows
To understand the context of Mt KARI inhibition and the process of discovering new inhibitors, the following diagrams illustrate the BCAA biosynthesis pathway and a general workflow for inhibitor screening.
References
- 1. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various inhibitors targeting Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. The absence of this pathway in humans makes Mt KARI an attractive target for novel anti-tuberculosis therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to aid in the evaluation and development of potent Mt KARI inhibitors.
Data Presentation: In Vitro vs. In Vivo Efficacy of Mt KARI Inhibitors
The following table summarizes the reported efficacy of several Mt KARI inhibitors, comparing their direct enzymatic inhibition (in vitro) with their activity against M. tuberculosis in a cellular environment (in vivo).
| Inhibitor | In Vitro Efficacy (Kᵢ) | In Vivo Efficacy (MIC) | Target Organism/Cell Line | Reference(s) |
| Pyrimidinediones | ||||
| 1f | 23.3 nM | 12.7 µM | M. tuberculosis H37Rv | [1][2] |
| NSC116565 (1b) | 95.4 nM | 20.42 µM | M. tuberculosis H37Rv | [1] |
| Benzoxazinone Derivatives | ||||
| MMV553002 | <200 nM (for parent compound) | 0.8 µM (IC₅₀) | M. tuberculosis | [3] |
| 3-(methylsulfonyl)-2-oxopropanic acid (hydrolyzed MMV553002) | 153 ± 25 nM | - | M. tuberculosis KARI | [4] |
| Transition State Analogs | ||||
| IpOHA | - | 1 mM | M. tuberculosis | [1] |
| Other Compounds | ||||
| Compound 16 | 3.06 µM | 2.06 ± 0.91 µM | M. tuberculosis | [5] |
| Compound 14 | 3.71 µM | - | M. tuberculosis KARI | [5] |
Note: Kᵢ (inhibition constant) is a measure of the inhibitor's potency in binding to the enzyme. A lower Kᵢ indicates stronger binding. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC indicates a more potent antimicrobial agent. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Mt KARI Enzyme Inhibition Assay
This protocol outlines the general steps to determine the inhibitory activity of a compound against purified Mt KARI enzyme.
1. Materials and Reagents:
-
Purified Mt KARI enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors: MgCl₂ (e.g., 50 mM) and NADPH (e.g., 200 µM)[4]
-
Substrate: 2-acetolactate
-
Test inhibitor compound at various concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and NADPH in a cuvette or 96-well plate.
-
Add the purified Mt KARI enzyme to the reaction mixture.
-
Add the test inhibitor at a range of concentrations to the respective wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.[4]
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the Kᵢ or IC₅₀ value.
In Vivo Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.
1. Materials and Reagents:
-
M. tuberculosis strain (e.g., H37Rv)
-
Culture medium (e.g., Middlebrook 7H9 broth or 7H10/7H11 agar)[6]
-
Test inhibitor compound at various concentrations
-
96-well microplates or agar plates
-
Incubator at 37°C
2. Procedure (Microdilution Broth Method):
-
Prepare serial dilutions of the test inhibitor in a 96-well microplate containing culture medium.
-
Prepare an inoculum of M. tuberculosis and adjust it to a standard turbidity (e.g., McFarland standard of 1).[7]
-
Dilute the bacterial suspension and add it to each well of the microplate.[7]
-
Include control wells with no inhibitor (growth control) and no bacteria (sterility control).
-
Seal the plates and incubate at 37°C for a specified period (e.g., 5-7 days).[7]
-
After incubation, assess bacterial growth visually or using a growth indicator like AlamarBlue.[7]
-
The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[6]
Mandatory Visualizations
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway in M. tuberculosis
Caption: BCAA biosynthesis pathway in M. tuberculosis.
Experimental Workflow for Comparing In Vitro and In Vivo Efficacy
Caption: Workflow for evaluating Mt KARI inhibitors.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mt KARI-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like the kinase inhibitor Mt KARI-IN-1 are critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to established best practices for the management of hazardous chemical waste. This guide provides a procedural framework for the safe disposal of this compound, treating it as a potent, hazardous research chemical.
Quantitative Guidelines for Hazardous Waste Management
To maintain compliance and ensure safety, quantitative limits for the accumulation and storage of hazardous waste must be strictly followed. These guidelines are derived from general laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Maximum Container Volume | 10 Gallons | To minimize the risk associated with storing large quantities of hazardous waste in the laboratory. |
| Maximum Accumulation Time | 1 Year (for partially filled containers) | Ensures that waste is disposed of in a timely manner, preventing degradation of containers or their contents. |
| Container Fullness | Leave 10-15% headspace | To accommodate expansion of liquid contents due to temperature changes and to prevent spills when opening or moving the container. |
| Rinsate Collection for Acutely Toxic Chemicals | First three rinses | For containers that held highly toxic substances, the initial rinses are considered hazardous and must be collected as such. |
| pH of Aqueous Waste for Sewer Disposal | Between 6.0 and 9.0 (if permissible) | Neutralization is often required before any aqueous waste can be considered for sewer disposal, although this is generally not recommended for hazardous chemicals. |
General Experimental Protocol for Disposal of this compound Waste
The following is a generalized protocol for the safe disposal of waste containing this compound. This protocol is based on standard procedures for handling potent small molecule inhibitors in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible with the waste type, e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Secondary containment bin.
-
Fume hood.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless they are known to be compatible.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste.
-
-
Waste Collection (Liquid):
-
All work with this compound, including the preparation of waste, should be conducted in a certified chemical fume hood.
-
Collect all liquid waste containing this compound, including solutions and the first one to three rinses of any container, in a designated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the solvents used.
-
Ensure the container is properly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include the full chemical name of all components and their approximate percentages.
-
-
Waste Collection (Solid):
-
Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, and disposable labware) in a designated, clearly labeled, and sealed container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous.
-
Triple-rinse the empty container with a suitable solvent.
-
Collect all three rinses as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.
-
-
Request for Waste Pickup:
-
Once the waste container is full (leaving adequate headspace), or if it has been in storage for the maximum allowable time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of any waste containing this compound down the drain or in the regular trash.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Mt KARI-IN-1
For researchers, scientists, and drug development professionals, ensuring safe handling of novel chemical compounds is paramount. This document provides crucial safety and logistical guidance for the personal protective equipment (PPE) required when working with Mt KARI-IN-1, a potent inhibitor of the ketol-acid reductoisomerase (KARI) enzyme. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on general best practices for handling potent, research-grade biochemical compounds and potential biocides.[1][2][3]
It is critical to obtain and review the compound-specific Safety Data Sheet (SDS) from the supplier before handling this compound. A thorough risk assessment should be conducted for any planned experimental protocol.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations align with standard practices for handling chemicals of unknown toxicity.
| Protection Type | Recommended Equipment | Purpose | General Guidance |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes and face from splashes, aerosols, and dust. | Always wear eye protection when in the laboratory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Skin and Body Protection | A fully buttoned lab coat, chemical-resistant gloves (e.g., nitrile), and closed-toe shoes. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.[6] | Prevents skin contact with the compound. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. Lab coats should not be worn outside of the laboratory area. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhalation of dust or aerosols. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) will depend on the specific risk assessment.[4][7] | Protects against inhalation of the compound. | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection. If a respirator is required, a proper fit test and training are necessary. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of potent research compounds. The following workflow outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Disposal must adhere to all local, state, and federal regulations, as well as the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated using an appropriate method as determined by a risk assessment and institutional protocols.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's safety professionals for guidance on specific procedures.
References
- 1. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mountsinai.org [mountsinai.org]
- 5. All-in-One MRO Tools & Supplies for Safe - Mtandt [mtandt.com]
- 6. mirka.com [mirka.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
